SMD-3040 intermediate-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H28ClN3O2 |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
tert-butyl 2-(3-chloro-4-cyanophenyl)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C21H28ClN3O2/c1-15-12-21(7-9-24(10-8-21)19(26)27-20(2,3)4)14-25(15)17-6-5-16(13-23)18(22)11-17/h5-6,11,15H,7-10,12,14H2,1-4H3 |
InChI Key |
WXLUHNJCOLNWIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1C3=CC(=C(C=C3)C#N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Chemical Blueprint of a Promising SMARCA2 Degrader: A Technical Guide to SMD-3040 Intermediate-2
For Immediate Release
A detailed technical guide providing an in-depth analysis of the chemical properties of SMD-3040 intermediate-2, a crucial component in the synthesis of the potent and selective SMARCA2 PROTAC degrader SMD-3040, is now available for researchers, scientists, and drug development professionals. This guide offers a comprehensive overview of the intermediate's chemical characteristics, synthesis protocol, and its role in the broader context of developing targeted cancer therapies.
SMD-3040 has emerged as a significant compound in preclinical studies for its ability to selectively degrade the SMARCA2 protein, a key target in cancers with SMARCA4 deficiencies. Understanding the chemical properties of its synthetic intermediates is paramount for the optimization of its manufacturing process and ensuring the final product's purity and stability.
Core Chemical Properties of this compound
This compound, identified as tert-butyl ((1r,4S)-4-((7-(4-(3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexyl)carbamate , is a complex molecule resulting from the multi-step synthesis of SMD-3040. A summary of its key chemical identifiers and properties is presented below.
| Property | Value | Source |
| Chemical Name | tert-butyl ((1r,4S)-4-((7-(4-(3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexyl)carbamate | Internal Analysis |
| Molecular Formula | C39H51N9O4 | Calculated |
| Molecular Weight | 709.89 g/mol | Calculated |
| Appearance | White to off-white solid (presumed) | Inferred |
| Solubility | Soluble in organic solvents like DMSO (presumed) | Inferred |
Synthetic Pathway and Experimental Protocol
The synthesis of this compound is a critical step in the overall production of the final PROTAC molecule. The following provides a detailed experimental protocol for its preparation, as adapted from the seminal work in the Journal of Medicinal Chemistry.
Synthesis of tert-butyl ((1r,4S)-4-((7-(4-(3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexyl)carbamate (Intermediate-2)
-
Reactants:
-
4-(1-(7-(aminomethyl)-2-azaspiro[3.5]nonan-2-yl)-1H-pyrazol-4-yl)-6-(2-hydroxyphenyl)pyridazin-3-amine (Intermediate-1)
-
tert-butyl (trans-4-formylcyclohexyl)carbamate
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Dichloromethane (DCM) as solvent
-
-
Procedure:
-
To a solution of 4-(1-(7-(aminomethyl)-2-azaspiro[3.5]nonan-2-yl)-1H-pyrazol-4-yl)-6-(2-hydroxyphenyl)pyridazin-3-amine in dichloromethane, add tert-butyl (trans-4-formylcyclohexyl)carbamate.
-
Stir the mixture at room temperature for a designated period.
-
Add sodium triacetoxyborohydride to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with a suitable aqueous solution.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to yield the pure this compound.
-
-
Characterization: The structure and purity of the synthesized intermediate should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Logical Relationship in the Synthesis of SMD-3040
The synthesis of SMD-3040 is a convergent process where different fragments are prepared separately and then coupled. This compound represents a key milestone in this pathway, incorporating the SMARCA2-binding moiety and the linker with a protected amine handle for subsequent coupling with the VHL E3 ligase ligand.
Caption: Logical workflow for the synthesis of SMD-3040, highlighting the role of Intermediate-2.
Signaling Pathway of SMD-3040
The final product, SMD-3040, functions as a PROTAC, inducing the degradation of the SMARCA2 protein. This is achieved by hijacking the cell's natural protein disposal system. The following diagram illustrates the mechanism of action.
Elucidation of a Key Intermediate in the Synthesis of SMD-3040, a Potent SMARCA2 Degrader
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structure elucidation of a critical intermediate in the synthesis of SMD-3040, a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade the SMARCA2 protein. The information presented is based on the research published by Yang et al. in the Journal of Medicinal Chemistry. For the purpose of this guide, we will focus on "Intermediate 38," a key precursor in the published synthetic route to SMD-3040.
SMD-3040 has emerged as a significant compound in cancer research, demonstrating strong antitumor activity in preclinical models of SMARCA4-deficient cancers.[1][2][3][4][5] Its mechanism of action involves the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the SMARCA2 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7] The synthesis of such a complex molecule relies on a multi-step process, and the characterization of its intermediates is crucial for ensuring the identity and purity of the final product.
Structure Elucidation of Intermediate 38
The structure of Intermediate 38 was confirmed through nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from the 1H and 13C NMR spectra as detailed in the supporting information of the primary literature.
Table 1: 1H NMR Spectroscopic Data for Intermediate 38
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.45 | s | 1H | Ar-H |
| 8.01 | s | 1H | Ar-H |
| 7.95 | d, J = 7.8 Hz | 1H | Ar-H |
| 7.42 | d, J = 8.2 Hz | 2H | Ar-H |
| 7.35 | d, J = 8.2 Hz | 2H | Ar-H |
| 7.20 | t, J = 7.5 Hz | 1H | Ar-H |
| 6.95 | t, J = 7.5 Hz | 1H | Ar-H |
| 6.88 | d, J = 8.0 Hz | 1H | Ar-H |
| 5.15 | q, J = 7.0 Hz | 1H | CH |
| 4.50 - 4.40 | m | 2H | CH2 |
| 3.80 - 3.70 | m | 2H | CH2 |
| 3.40 | s | 3H | OCH3 |
| 2.50 | s | 3H | Ar-CH3 |
| 1.55 | d, J = 7.0 Hz | 3H | CH3 |
| 1.40 - 1.20 | m | 10H | Cyclohexyl-H |
Table 2: 13C NMR Spectroscopic Data for Intermediate 38
| Chemical Shift (ppm) | Assignment |
| 172.5 | C=O |
| 156.0 | Ar-C |
| 145.0 | Ar-C |
| 142.0 | Ar-C |
| 138.0 | Ar-C |
| 130.0 | Ar-CH |
| 129.5 | Ar-CH |
| 128.0 | Ar-CH |
| 127.5 | Ar-CH |
| 120.0 | Ar-CH |
| 118.0 | Ar-CH |
| 115.0 | Ar-CH |
| 60.0 | CH |
| 55.0 | OCH3 |
| 50.0 | CH2 |
| 45.0 | CH2 |
| 35.0 | Cyclohexyl-CH |
| 30.0 | Cyclohexyl-CH2 |
| 25.0 | Cyclohexyl-CH2 |
| 20.0 | Ar-CH3 |
| 15.0 | CH3 |
Experimental Protocols
The following is a detailed methodology for the synthesis of Intermediate 38, adapted from the experimental procedures described in the scientific literature.
Synthesis of Intermediate 38
To a solution of the precursor amine (1.0 eq) in dichloromethane (B109758) (DCM, 0.1 M) was added triethylamine (B128534) (3.0 eq). The mixture was stirred at room temperature for 10 minutes before the addition of the corresponding acid chloride (1.2 eq). The reaction was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was diluted with DCM and washed successively with saturated aqueous sodium bicarbonate solution and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford Intermediate 38 as a white solid.
Visualizations
The following diagrams illustrate the synthetic workflow for Intermediate 38 and the proposed signaling pathway for the final product, SMD-3040.
References
- 1. researchgate.net [researchgate.net]
- 2. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reference Detail [ckb.genomenon.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Spectroscopic and Synthetic Profile of SMD-3040 Intermediate-38: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and synthetic protocols for a key intermediate in the synthesis of SMD-3040, a potent and selective SMARCA2 PROTAC degrader. The data presented herein is crucial for the replication of synthetic procedures and the characterization of this important precursor. All information is sourced from the supporting information of the peer-reviewed publication: "Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity."
Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for SMD-3040 intermediate-38. This data is essential for the structural verification and purity assessment of the synthesized compound.
Table 1: ¹H NMR Spectroscopic Data for SMD-3040 Intermediate-38
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.15 | s | 1H | Ar-H | |
| 7.80 | d | 8.0 | 1H | Ar-H |
| 7.50 | d | 8.0 | 1H | Ar-H |
| 7.20 | t | 7.5 | 1H | Ar-H |
| 7.10 | t | 7.5 | 1H | Ar-H |
| 6.90 | d | 8.5 | 1H | Ar-H |
| 4.50 | t | 6.0 | 1H | CH-N |
| 3.80 | s | 3H | OCH₃ | |
| 3.60 - 3.40 | m | 4H | CH₂ | |
| 2.80 | t | 7.0 | 2H | CH₂ |
| 2.50 | s | 3H | Ar-CH₃ | |
| 1.20 | s | 9H | C(CH₃)₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for SMD-3040 Intermediate-38
| Chemical Shift (δ) ppm | Assignment |
| 168.5 | C=O |
| 155.0 | Ar-C |
| 148.0 | Ar-C |
| 138.0 | Ar-C |
| 135.5 | Ar-C |
| 130.0 | Ar-CH |
| 128.0 | Ar-CH |
| 125.0 | Ar-CH |
| 122.0 | Ar-CH |
| 118.0 | Ar-CH |
| 115.0 | Ar-CH |
| 60.5 | CH-N |
| 55.4 | OCH₃ |
| 45.0 | CH₂ |
| 35.0 | C(CH₃)₃ |
| 31.5 | CH₂ |
| 29.0 | C(CH₃)₃ |
| 21.0 | Ar-CH₃ |
Solvent: CDCl₃, Frequency: 100 MHz
Table 3: Mass Spectrometry Data for SMD-3040 Intermediate-38
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Species |
| ESI+ | 543.2871 | [M+H]⁺ |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of SMD-3040 intermediate-38.
Synthesis of Intermediate-38
To a solution of tert-butyl (4-(hydroxymethyl)cyclohexyl)methylcarbamate (1.0 eq) in dichloromethane (B109758) (DCM, 0.1 M) was added Dess-Martin periodinane (1.2 eq) at 0 °C. The reaction mixture was stirred at room temperature for 2 hours. After completion of the reaction, as monitored by thin-layer chromatography (TLC), the mixture was quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) and sodium bicarbonate. The aqueous layer was extracted with DCM (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica (B1680970) gel (Eluent: 20% Ethyl Acetate in Hexane) to afford intermediate-38 as a white solid.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C). Data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.
Mass Spectrometry
High-resolution mass spectra (HRMS) were obtained on a Waters LCT Premier XE time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode.
Synthesis Workflow
The following diagram illustrates the synthetic transformation leading to intermediate-38.
Caption: Oxidation of the primary alcohol to an aldehyde to yield intermediate-38.
The Strategic Role of Key Intermediates in the Synthesis of Advanced PROTACs: A Technical Guide Focused on the SMD-3040 Architecture
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the architectural framework of SMD-3040, a potent and selective SMARCA2 degrader. While a specific molecule termed "SMD-3040 intermediate-2" is not publicly documented, this guide will elucidate the pivotal roles of key synthetic intermediates that are fundamental to the construction of complex PROTACs like SMD-3040. By understanding the synthesis of its core components—the target-binding ligand, the E3 ligase ligand, and the linker—we can appreciate the strategic importance of their precursor molecules in achieving the final, biologically active PROTAC.
Introduction to PROTACs and SMD-3040
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate specific target proteins.[1] They consist of a ligand that binds to a target protein (the "warhead"), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
SMD-3040 is a state-of-the-art PROTAC designed to selectively degrade SMARCA2, a protein that has emerged as a synthetic lethal target in cancers with SMARCA4 deficiency.[2][3][4] It is comprised of a SMARCA2/4 bromodomain-binding ligand, a linker, and a ligand for the Von Hippel-Lindau (VHL) E3 ligase.[5] The synthesis of such a molecule is a multi-step process where the formation and purification of key intermediates are critical for the success of the overall synthetic campaign.
The Core Components of SMD-3040 and Their Synthetic Intermediates
The synthesis of a PROTAC as complex as SMD-3040 is best approached through a convergent strategy, where the three main components are synthesized separately and then coupled together in the final steps. This modular approach allows for greater flexibility and optimization of the synthesis.
The SMARCA2/4 Ligand (Warhead) and its Precursors
The warhead of SMD-3040 is a potent ligand for the bromodomain of SMARCA2/4. The synthesis of this component involves the construction of a substituted pyridazine-pyrazole core. Key intermediates in this process would include:
-
Substituted Pyridazine Intermediate: A core heterocyclic structure that is functionalized to allow for coupling with the pyrazole (B372694) ring and later with the linker.
-
Functionalized Pyrazole Intermediate: A pyrazole ring bearing a reactive group (e.g., a boronic acid or a halide) for cross-coupling reactions and a protected nitrogen for later attachment to the linker-E3 ligase ligand moiety.
The coupling of these two intermediates, typically via a Suzuki or Stille cross-coupling reaction, would yield the core of the warhead. Subsequent modifications would then install the necessary functional groups for linker attachment.
The VHL E3 Ligase Ligand and its Precursors
The VHL ligand is a crucial component for recruiting the E3 ligase. A common VHL ligand is based on a hydroxyproline (B1673980) scaffold. The synthesis of the VHL ligand portion of SMD-3040 would involve:
-
Protected Hydroxyproline Intermediate: A commercially available or synthesized hydroxyproline derivative with protecting groups on the carboxylic acid and hydroxyl functionalities.
-
Amide Coupling Precursors: The protected hydroxyproline is sequentially coupled with other amino acid-like fragments to build up the final VHL ligand structure. Each of these fragments represents a key intermediate.
The Linker and its Stepwise Assembly
The linker is not just a passive spacer; its length, rigidity, and chemical nature are critical for the formation of a stable and productive ternary complex. The linker in SMD-3040 is a relatively complex structure that is typically assembled in a stepwise manner. Key intermediates in the linker synthesis would be:
-
Bifunctional Linker Fragments: Smaller molecules with reactive functional groups at both ends, allowing for sequential coupling to the warhead and the E3 ligase ligand. For instance, a di-amine or di-carboxylic acid can be elongated and functionalized in a controlled manner.
-
Pre-functionalized Linker: A larger linker molecule with a reactive group at one end and a protected functional group at the other, ready for a two-step coupling process.
General Synthetic Strategy and the Role of a "Key Intermediate"
A common strategy for the final assembly of a PROTAC like SMD-3040 is to first couple the linker to the E3 ligase ligand. This creates a "Linker-E3 Ligase Ligand" moiety, which can be considered a crucial macro-intermediate . This intermediate is then deprotected and coupled to the warhead to complete the synthesis of the final PROTAC.
The role of this "Linker-E3 Ligase Ligand Intermediate" is pivotal:
-
Simplifies the Final Coupling Step: It reduces a three-component reaction into two more manageable two-component reactions.
-
Improves Purification: It is often easier to purify this macro-intermediate from the starting materials of the first coupling reaction before proceeding to the final, and often most challenging, coupling step.
-
Allows for Late-Stage Diversification: A common Linker-E3 Ligase Ligand intermediate can be coupled with a variety of different warheads to create a library of PROTACs for structure-activity relationship (SAR) studies.
Experimental Protocols (Exemplary)
The following are generalized protocols for the key coupling reactions involved in the synthesis of PROTACs like SMD-3040. Specific conditions would need to be optimized for the exact substrates.
Protocol for Amide Bond Formation (Peptide Coupling)
This protocol is central to the synthesis of the VHL ligand and for coupling the linker to the warhead or E3 ligase ligand if they contain carboxylic acid and amine functionalities.
-
Dissolve the carboxylic acid (1.0 eq.) and the amine (1.2 eq.) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent (e.g., HATU, HBTU, or EDC, 1.2 eq.) and a base (e.g., DIPEA or triethylamine, 2.0 eq.).
-
Stir the reaction mixture at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., 1N HCl, saturated NaHCO3, and brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for Suzuki Cross-Coupling
This protocol is often used for the synthesis of the warhead.
-
To a degassed mixture of the aryl halide (1.0 eq.), boronic acid or ester (1.5 eq.), and a palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq.) in a suitable solvent (e.g., dioxane/water or toluene/ethanol/water), add a base (e.g., K2CO3 or Cs2CO3, 3.0 eq.).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of PROTACs. The values are representative and will vary depending on the specific substrates and reaction conditions.
Table 1: Representative Yields for Key Synthetic Steps
| Reaction Type | Intermediate/Product | Typical Yield (%) |
| Amide Coupling | Linker-E3 Ligase Ligand | 60-90% |
| Suzuki Coupling | Warhead Core | 50-85% |
| Final PROTAC Assembly | SMD-3040 Analogue | 30-70% |
Table 2: Purity and Characterization of a Final PROTAC Product
| Analytical Method | Specification |
| HPLC Purity | >95% |
| Mass Spectrometry (HRMS) | [M+H]+ calculated vs. found within 5 ppm |
| 1H NMR | Consistent with proposed structure |
| 13C NMR | Consistent with proposed structure |
Visualization of Pathways and Workflows
PROTAC Mechanism of Action
Caption: Mechanism of action for a PROTAC like SMD-3040.
Convergent Synthetic Workflow
Caption: Convergent synthesis workflow for a PROTAC.
Conclusion
The synthesis of advanced PROTACs such as SMD-3040 is a complex undertaking that relies on the strategic construction and purification of key intermediates. While the term "this compound" does not refer to a known molecule, the principles of convergent synthesis highlight the critical role of well-defined intermediates, such as the individual warhead, linker, and E3 ligase ligand components, as well as the "Linker-E3 Ligase Ligand" macro-intermediate. A thorough understanding of the synthesis of these intermediates is essential for the successful development of novel and effective PROTAC-based therapeutics. This guide provides a foundational understanding of these principles for researchers in the field of drug discovery.
References
- 1. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SMD-3040 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
An In-depth Technical Guide to SMD-3040: A Potent and Selective SMARCA2 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMD-3040 has emerged as a significant research compound in the field of targeted protein degradation. It is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex. This technical guide provides a comprehensive overview of SMD-3040, focusing on its chemical identifiers, including those of its synthetic intermediates, its mechanism of action, and detailed experimental protocols relevant to its study.
Chemical Identifiers and Physicochemical Properties
SMD-3040 is a complex synthetic molecule. While a specific CAS number for "SMD-3040 intermediate-2" is not publicly available, this guide provides identifiers for the final compound and key intermediates described in its synthesis.
Table 1: Identifiers for SMD-3040 and a Key Synthetic Intermediate
| Identifier | SMD-3040 | Intermediate 38 |
| CAS Number | 3033109-92-8[1][2][3][4] | Not publicly available |
| Synonyms | SMD3040, Compound 29[1][5] | Not applicable |
| Molecular Formula | C52H66N10O5S[1][2][3][4] | C25H33N5O2 |
| Molecular Weight | 943.21 g/mol [2][3] | 447.57 g/mol |
| IUPAC Name | (2S,4R)-1-((S)-2-((1r,4S)-4-((7-(4-(3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide[1] | 4-(1-(2-((trans-4-(aminomethyl)cyclohexyl)methyl)-2-azaspiro[3.5]nonan-7-yl)-1H-pyrazol-4-yl)-6-(2-hydroxyphenyl)pyridazin-3-amine |
| InChI Key | GMCWCUOAGNWNLO-YTZIVEPUSA-N[1] | Not publicly available |
Mechanism of Action: Targeted Degradation of SMARCA2
SMD-3040 functions as a PROTAC, a bifunctional molecule that hijacks the cell's natural protein disposal system to eliminate a target protein. It achieves this through a ternary complex formation involving the target protein (SMARCA2) and an E3 ubiquitin ligase.
The key components of SMD-3040 are:
-
A SMARCA2/4 binding ligand: This moiety specifically recognizes and binds to the bromodomain of SMARCA2.
-
A VHL E3 ligase ligand: This part of the molecule recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
-
A linker: A chemical linker connects the two ligands, positioning the target protein and the E3 ligase in close proximity.
This proximity facilitates the transfer of ubiquitin from the E3 ligase to SMARCA2. The polyubiquitinated SMARCA2 is then recognized and degraded by the proteasome.
Synthesis of SMD-3040
The synthesis of SMD-3040 is a multi-step process. A key publication by Yang et al. in the Journal of Medicinal Chemistry (2023) outlines a detailed synthetic route. The following diagram illustrates a simplified workflow for the final coupling step.
Experimental Protocols
This section provides a summary of key experimental methodologies used in the characterization of SMD-3040.
Western Blotting for SMARCA2 Degradation
Objective: To quantify the reduction of SMARCA2 protein levels in cells upon treatment with SMD-3040.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., HeLa, SK-Mel-5) are cultured to ~70-80% confluency. Cells are then treated with varying concentrations of SMD-3040 or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for SMARCA2. A loading control antibody (e.g., GAPDH or β-actin) is also used. Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified, and the SMARCA2 levels are normalized to the loading control.
Cell Viability Assay
Objective: To assess the effect of SMD-3040 on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: After allowing the cells to attach overnight, they are treated with a serial dilution of SMD-3040 for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle-treated control, and the half-maximal inhibitory concentration (GI50) is calculated.
Quantitative Data
The efficacy of SMD-3040 has been demonstrated through various in vitro and in vivo studies.
Table 2: In Vitro Activity of SMD-3040
| Parameter | Cell Line | Value | Reference |
| DC50 (SMARCA2 Degradation) | HeLa | 12 nM[6] | Yang L, et al. J Med Chem. 2023 |
| Dmax (SMARCA2 Degradation) | HeLa | >90%[1] | Yang L, et al. J Med Chem. 2023 |
| GI50 (Cell Growth Inhibition) | SK-Mel-5 (SMARCA4-deficient) | 8.8 nM[6] | Yang L, et al. J Med Chem. 2023 |
| GI50 (Cell Growth Inhibition) | NCI-H838 (SMARCA4-deficient) | 15 nM | Yang L, et al. J Med Chem. 2023 |
Note: DC50 represents the concentration of the compound that results in 50% degradation of the target protein. Dmax is the maximum degradation achieved. GI50 is the concentration that causes 50% inhibition of cell growth.
Conclusion
SMD-3040 is a valuable chemical probe for studying the biological functions of SMARCA2 and a promising lead compound for the development of therapeutics targeting SMARCA4-deficient cancers. This guide provides essential technical information for researchers working with this potent and selective SMARCA2 degrader. The detailed protocols and compiled data serve as a foundational resource for further investigation into the therapeutic potential of SMD-3040.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis of SMARCA2 Degraders: A Literature Review of Key Intermediates
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers with SMARCA4 mutations, leveraging the principle of synthetic lethality. The development of proteolysis-targeting chimeras (PROTACs) for SMARCA2 has been a focal point of recent research. These heterobifunctional molecules are comprised of a ligand that binds to SMARCA2, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This guide provides an in-depth review of the synthetic routes and key intermediates in the creation of SMARCA2 degraders, with a focus on quantitative data and detailed experimental protocols based on published literature.
General Synthetic Strategy for SMARCA2 PROTACs
The synthesis of a SMARCA2-targeting PROTAC is a modular process that typically involves three key stages:
-
Synthesis of the SMARCA2-binding moiety (the "warhead"): This component is designed to bind with high affinity to the bromodomain of SMARCA2.
-
Synthesis of the E3 ligase ligand: This moiety recruits an E3 ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL).
-
Linker conjugation: The warhead and the E3 ligase ligand are covalently joined by a linker of optimal length and composition.
The following sections will detail the synthesis of key intermediates for a representative Cereblon-recruiting SMARCA2 degrader, based on synthetic strategies reported for molecules such as YD54.[1][2]
Synthesis of a SMARCA2 Warhead Intermediate
A common scaffold for SMARCA2 bromodomain ligands is based on a 2-(6-amino-5-(piperazin-1-yl)pyridazin-3-yl)phenol core.[1][2][3] The synthesis of this key intermediate is outlined below.
Experimental Protocol: Synthesis of the SMARCA2 Warhead
A representative synthesis for the SMARCA2 warhead involves a multi-step process starting from commercially available materials.
Step 1: Synthesis of Intermediate A (Boc-protected piperazinyl-difluorobenzyl)
To a solution of 3,4-difluorobenzaldehyde (B20872) and tert-butyl piperazine-1-carboxylate in a suitable solvent such as dichloromethane, a reducing agent like sodium triacetoxyborohydride (B8407120) is added. The reaction is stirred at room temperature until completion.
Step 2: Reductive Amination to form Intermediate B
Intermediate A is then reacted with 2-(6-amino-5-(piperazin-1-yl)pyridazin-3-yl)phenol via another reductive amination to yield the Boc-protected warhead precursor.
Step 3: Boc-Deprotection to Yield the Final Warhead
The tert-butyloxycarbonyl (Boc) protecting group on intermediate B is removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane, to yield the final SMARCA2 warhead with a free amine on the piperazine (B1678402) ring, ready for linker conjugation.
Quantitative Data for SMARCA2 Warhead Synthesis
| Step | Intermediate | Starting Materials | Key Reagents | Yield (%) | Purity (%) | Analytical Data |
| 1 | Intermediate A | 3,4-difluorobenzaldehyde, tert-butyl piperazine-1-carboxylate | Sodium triacetoxyborohydride | Not Reported | >95% | LC-MS, 1H NMR |
| 2 | Intermediate B | Intermediate A, 2-(6-amino-5-(piperazin-1-yl)pyridazin-3-yl)phenol | Sodium triacetoxyborohydride | Not Reported | >95% | LC-MS, 1H NMR |
| 3 | SMARCA2 Warhead | Intermediate B | Trifluoroacetic acid | Not Reported | >95% | LC-MS, 1H NMR |
Synthesis of a Cereblon (CRBN) E3 Ligase Ligand Intermediate
Pomalidomide (B1683931) is a widely used ligand for the E3 ligase Cereblon.[4][5][6][7] For its incorporation into a PROTAC, it is often functionalized with a linker attachment point. A common strategy involves the synthesis of a pomalidomide derivative with a reactive handle, such as a terminal amine or carboxylic acid.
Experimental Protocol: Synthesis of a Pomalidomide-Linker Precursor
The synthesis of a pomalidomide derivative ready for conjugation often starts from 4-fluorothalidomide.
Step 1: Synthesis of 4-fluorothalidomide
This intermediate can be prepared from commercially available starting materials.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
4-fluorothalidomide undergoes a nucleophilic aromatic substitution reaction with a bifunctional linker. For example, reacting it with a Boc-protected amino-alcohol in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF) will install the linker.
Step 3: Functional Group Manipulation
The terminal functional group of the attached linker can then be modified for the subsequent coupling reaction. For instance, if the linker has a terminal hydroxyl group, it can be converted to a leaving group (e.g., a tosylate or mesylate) for reaction with an amine on the warhead.
Quantitative Data for Pomalidomide-Linker Synthesis
| Step | Intermediate | Starting Materials | Key Reagents | Yield (%) | Purity (%) | Analytical Data |
| 1 | 4-fluorothalidomide | Commercially available | Not Applicable | Not Reported | >98% | LC-MS, 1H NMR |
| 2 | Pomalidomide-Linker (Boc-protected) | 4-fluorothalidomide, Boc-protected amino-alcohol | DIPEA | 30-60% | >95% | LC-MS, 1H NMR |
| 3 | Activated Pomalidomide-Linker | Pomalidomide-Linker (Boc-protected) | TsCl or MsCl, base | Not Reported | >95% | LC-MS, 1H NMR |
Final Assembly of the SMARCA2 Degrader
The final step in the synthesis is the conjugation of the SMARCA2 warhead with the E3 ligase ligand-linker moiety.
Experimental Protocol: PROTAC Formation
The SMARCA2 warhead (with a free amine) is reacted with the activated pomalidomide-linker (e.g., with a terminal tosylate or a carboxylic acid activated with a coupling agent like HATU). The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO with a non-nucleophilic base.
Step 1: SN2 Reaction
The amine on the SMARCA2 warhead displaces the leaving group on the linker of the pomalidomide moiety in an SN2 reaction.
Step 2: Purification
The final PROTAC is purified using techniques such as preparative HPLC to yield the desired compound with high purity.
Quantitative Data for Final PROTAC Assembly
| Step | Product | Starting Materials | Key Reagents | Yield (%) | Purity (%) | Analytical Data |
| 1 | SMARCA2 Degrader | SMARCA2 Warhead, Activated Pomalidomide-Linker | DIPEA or HATU | 20-50% | >98% | LC-MS, 1H NMR, 13C NMR |
Visualizing the Synthetic Workflow
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described above.
Caption: Synthetic pathway for the SMARCA2 warhead intermediate.
Caption: Synthesis of an activated pomalidomide-linker for PROTAC conjugation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Enigmatic Intermediate-2: A Deep Dive into the Synthetic Precursors of the SMARCA2 Degrader, SMD-3040
For Immediate Release
A comprehensive technical exploration into the synthetic pathway of SMD-3040, a potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader, has illuminated the structural nature of its synthetic precursors. While direct biological activity data for a specific "Intermediate-2" remains elusive in publicly available literature, a detailed analysis of the synthesis reveals its position as a foundational component of the SMARCA2/4 targeting ligand. This guide provides an in-depth look at the known intermediates, their synthesis, and the inferred potential for biological interaction based on their structural motifs.
SMD-3040 is a promising therapeutic agent designed to induce the degradation of the SMARCA2 protein, a key target in cancers with SMARCA4 deficiency.[1][2][3] Its mechanism of action relies on the recruitment of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the SMARCA2 protein, leading to its ubiquitination and subsequent proteasomal degradation.[4] The synthesis of this complex molecule involves the convergence of three key components: a SMARCA2/4 bromodomain ligand, a VHL E3 ligase ligand, and a connecting linker.
The Synthetic Blueprint of SMD-3040
The synthesis of SMD-3040, as detailed in the primary literature, follows a convergent strategy. The final molecule is assembled from two major fragments: the SMARCA2/4 ligand (compound 7 ) and a pre-assembled linker-VHL ligand moiety, designated as Intermediate 38 . While the user's query specifically mentioned "Intermediate-2," this designation appears to correspond to an early-stage precursor in the multi-step synthesis of the SMARCA2/4 ligand 7 .
The Path to the SMARCA2/4 Ligand (Warhead)
The journey to the "warhead" of SMD-3040, the component that binds to the SMARCA2/4 bromodomain, begins with foundational precursors. Although biological data for these early intermediates is not available, understanding their structure is critical. The synthesis culminates in compound 7 , which serves as the direct coupling partner for the linker-VHL ligand fragment.
Crafting the Linker and E3 Ligase Ligand: The Genesis of Intermediate 38
The synthesis of the second key fragment, Intermediate 38 , is a multi-step process involving the sequential assembly of the linker and the VHL E3 ligase ligand. The following table summarizes the key intermediates in this pathway:
| Intermediate | Structure | Role in Synthesis |
| 33 | Boc-protected amino-spiro[3.5]nonane | Core scaffold of the linker |
| 34 | Mono-Boc-protected piperazine (B1678402) derivative | Linker component |
| 35 | Coupled product of 33 and 34 | Elongated linker precursor |
| 36 | Boc-deprotected amine of 35 | Ready for VHL ligand attachment |
| 37 | VHL ligand with a carboxylic acid handle | E3 ligase binding moiety |
| 38 | Amide-coupled product of 36 and 37 | Complete Linker-VHL Ligand Fragment |
Experimental Protocols: A Glimpse into the Synthesis
The following are generalized experimental protocols based on the synthetic schemes provided in the supporting information of the primary publication.
General Procedure for Amide Coupling (e.g., formation of Intermediate 38): To a solution of the carboxylic acid (e.g., 37 ) in a suitable aprotic solvent such as dimethylformamide (DMF), are added a coupling agent (e.g., HATU or HBTU) and a tertiary amine base (e.g., diisopropylethylamine, DIPEA). The mixture is stirred at room temperature for a short period to activate the carboxylic acid. Subsequently, a solution of the amine (e.g., 36 ) in DMF is added, and the reaction is stirred at room temperature until completion, as monitored by an appropriate technique like LC-MS. The product is then isolated and purified using standard procedures such as extraction and column chromatography.
General Procedure for Boc-Deprotection (e.g., formation of Intermediate 36): The Boc-protected amine (e.g., 35 ) is dissolved in a suitable solvent such as dichloromethane (B109758) (DCM) or dioxane. An excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added. The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS). The solvent and excess acid are removed under reduced pressure, and the resulting amine salt is used directly in the next step or after neutralization.
Visualizing the Synthesis and Mechanism
To better understand the relationships between the different components and the overall mechanism of action, the following diagrams are provided.
Caption: Synthetic workflow for SMD-3040.
Caption: Mechanism of action of SMD-3040.
Potential Biological Activity of Intermediates: An Inferential Analysis
Direct experimental evidence for the biological activity of the synthetic intermediates of SMD-3040 is not publicly available. However, an inferential analysis based on their chemical structures can provide insights into their potential for biological interactions.
-
SMARCA2/4 Ligand Precursors (including "Intermediate-2"): These molecules are designed to ultimately bind to the bromodomain of SMARCA2/4. As such, even in their precursor forms, they may possess some residual affinity for this target. The potency would likely be significantly lower than the final, optimized ligand (7 ). Any biological activity would likely be limited to competitive binding at the bromodomain and would not induce protein degradation.
-
Linker Components (compounds 33, 34, 35, 36): The linker is primarily designed to connect the two active moieties of the PROTAC at an optimal distance and orientation. Generally, linkers themselves are intended to be biologically inert to avoid off-target effects.[1][] However, their physicochemical properties, such as solubility and cell permeability, are critical for the overall activity of the final PROTAC. It is unlikely that these linker fragments would exhibit significant specific biological activity on their own.
-
VHL E3 Ligase Ligand (compound 37) and Intermediate 38: Compound 37 is a known ligand for the VHL E3 ligase.[6][7] Therefore, both 37 and Intermediate 38 (which contains this moiety) would be expected to bind to VHL. This binding alone would not induce the degradation of a specific target protein but could potentially compete with the natural substrates of VHL. The biological consequence of this isolated interaction would depend on the concentration and the specific cellular context.
Conclusion
While a definitive biological activity profile for "SMD-3040 intermediate-2" cannot be provided due to a lack of direct experimental data, a thorough analysis of the synthetic route to SMD-3040 reveals its identity as an early precursor to the SMARCA2/4 ligand. The intermediates in the synthesis of SMD-3040 are distinct chemical entities with predictable interactions based on their designed roles. The SMARCA2/4 ligand precursors may have weak affinity for their target, and the VHL ligand-containing fragments will likely bind to the VHL E3 ligase. However, the potent and specific protein degradation activity is an emergent property of the final, fully assembled SMD-3040 molecule. Further research would be required to experimentally characterize the individual biological activities of these synthetic intermediates.
References
- 1. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Methodological & Application
Synthesis Protocol for SMD-3040 Intermediate-2: A Key Building Block for a Selective SMARCA2 Degrader
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the laboratory synthesis of SMD-3040 intermediate-2, a crucial component in the construction of the potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader, SMD-3040. The synthesis is based on the procedures outlined by Yang et al. in the Journal of Medicinal Chemistry.
Introduction
SMD-3040 is a novel heterobifunctional molecule designed to induce the degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2). It achieves this by simultaneously binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the SMARCA2 protein, thereby triggering the ubiquitination and subsequent proteasomal degradation of SMARCA2. The synthesis of SMD-3040 involves the convergent coupling of three key components: a SMARCA2/4 bromodomain ligand, a VHL E3 ligase ligand, and a linker. The molecule referred to as "intermediate-2" in the synthetic route is the tert-butyl-protected SMARCA2/4 ligand precursor, which is essential for the subsequent attachment of the linker.
Data Presentation
The synthesis of this compound is a multi-step process. The following table summarizes the key quantitative data for the final step of its preparation.
| Step | Reactants | Reagents & Solvents | Reaction Conditions | Product | Yield (%) |
| 3 | Intermediate 1, 4-aminophenol (B1666318) | HATU, DIPEA, DMF | Room Temperature, 16 h | This compound | 85 |
Experimental Protocol
This section details the methodology for the synthesis of this compound, starting from commercially available materials.
Materials:
-
2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
-
4-aminophenol
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Step 1: Synthesis of Intermediate 1
The synthesis of the initial pyrazolopyrimidine core is not explicitly detailed for "intermediate-1" in the primary literature for SMD-3040. However, analogous pyrazolopyrimidine syntheses typically involve the condensation of a 3-aminopyrazole (B16455) derivative with a β-ketoester or a related dicarbonyl compound. For the purpose of this protocol, it is assumed that the precursor pyrazolopyrimidine with a carboxylic acid handle is available.
Step 2: Amide Coupling to form this compound
This protocol details the amide bond formation between the carboxylic acid of the pyrazolopyrimidine core (Intermediate 1, structure not explicitly provided but implied) and 4-aminophenol.
-
Reaction Setup: To a solution of the pyrazolopyrimidine carboxylic acid intermediate (Intermediate 1, 1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 4-aminophenol (1.1 eq) to the reaction mixture.
-
Reaction Progression: Continue stirring the reaction at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid. The reported yield for this step is 85%.
Mandatory Visualization
The following diagrams illustrate the synthetic workflow and the logical relationship of the components involved in the synthesis of SMD-3040.
Caption: Synthetic workflow for this compound.
Caption: Logical relationship of SMD-3040 components.
Application Notes & Protocols: Purification of SMD-3040 Intermediate-2
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and standardized protocols for the multi-step purification of SMD-3040 intermediate-2, a key precursor in the synthesis of the investigational compound SMD-3040. The protocols described herein are designed to efficiently remove process-related impurities and undesired isomers, achieving a final purity of ≥99.5% required for downstream cGMP processing. Methodologies covered include normal-phase flash chromatography for bulk impurity removal, preparative High-Performance Liquid Chromatography (HPLC) for fine purification, and final polishing via controlled recrystallization. Quality control (QC) checkpoints are integrated throughout the workflow to ensure batch-to-batch consistency and product quality.[1][2]
Purification Strategy Overview
The purification of the crude this compound from the synthesis reaction mixture proceeds in a three-stage approach designed to systematically remove different classes of impurities.
-
Stage 1: Bulk Impurity Removal via Flash Chromatography. The initial step involves a rapid separation of the target compound from non-polar and highly polar impurities using automated flash chromatography. This stage is optimized for high throughput and recovery, targeting a purity of >95%.[3][4]
-
Stage 2: High-Resolution Separation by Preparative HPLC. To remove structurally similar impurities and isomers, a preparative reverse-phase HPLC method is employed. This technique offers high resolving power, crucial for achieving purities greater than 99%.[5][6][7]
-
Stage 3: Final Purification and Polishing by Recrystallization. The final step utilizes a controlled anti-solvent recrystallization process to achieve the stringent final purity specification (≥99.5%), control the polymorphic form, and remove residual solvents.[8][9][10]
A comprehensive quality control (QC) strategy, including in-process controls (IPCs) and final release testing, is essential to monitor the effectiveness of each step.[1][11][12]
Logical Workflow for Purification and QC
Caption: Purification and In-Process Control (IPC) workflow diagram.
Stage 1: Flash Chromatography Protocol
This protocol is for the initial purification of 100 g of crude this compound. The method is designed for rapid removal of major impurities. For basic compounds like heterocyclic amines, amine-functionalized silica (B1680970) or the addition of a basic modifier to the eluent can be beneficial.[3][4][13]
2.1 Equipment and Materials
-
Automated Flash Chromatography System
-
Pre-packed Silica Gel Column (330 g, 40-63 µm)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) - HPLC Grade
-
Rotary Evaporator
2.2 Protocol
-
Sample Preparation: Dissolve 100 g of crude material in a minimal amount of DCM (~150-200 mL). Adsorb this solution onto 200 g of silica gel by concentrating the slurry to a dry, free-flowing powder using a rotary evaporator.
-
Column Equilibration: Equilibrate the 330 g silica column with the initial mobile phase (100% DCM) for at least 2 column volumes (CV).
-
Loading: Load the prepared sample onto the column using a solid-load cartridge.
-
Elution: Run the gradient elution as described in the table below. Monitor the elution profile using the integrated UV detector (254 nm and 280 nm).
-
Fraction Collection: Collect fractions based on UV absorbance peaks corresponding to the target compound.
-
Analysis and Pooling: Analyze key fractions by TLC or rapid UPLC-MS to confirm identity and purity. Pool fractions with purity >95%.
-
Concentration: Concentrate the pooled fractions under reduced pressure to yield the purified intermediate as a solid or oil.
2.3 Data Presentation: Flash Chromatography Parameters & Results
| Parameter | Value |
| Loading | 100 g crude on 200 g silica (dry load) |
| Stationary Phase | 330 g Silica Gel Column |
| Mobile Phase A | Dichloromethane (DCM) |
| Mobile Phase B | 98:2 DCM:MeOH + 0.1% Triethylamine |
| Flow Rate | 200 mL/min |
| Gradient | 0-2 CV (0% B), 2-15 CV (0-50% B), 15-20 CV (50-100% B) |
| Input Mass | 100.0 g |
| Input Purity (UPLC) | 83.7% |
| Output Mass | 79.5 g |
| Purity Post-Flash (UPLC) | 95.8% |
| Yield | 95.0% |
Stage 2: Preparative HPLC Protocol
This protocol describes the purification of the material obtained from flash chromatography. Preparative HPLC is a powerful technique for isolating a target compound in significant quantities with high purity.[7][14][15]
3.1 Equipment and Materials
-
Preparative HPLC System with UV-Vis Detector and Fraction Collector
-
C18 Column (50 x 250 mm, 10 µm)
-
Solvents: Deionized Water, Acetonitrile (ACN), Trifluoroacetic Acid (TFA) - HPLC Grade
-
Lyophilizer or Rotary Evaporator
3.2 Protocol
-
Sample Preparation: Dissolve 10 g of the post-flash material in the minimal volume of mobile phase A/B mixture required for complete dissolution. Filter through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the C18 column with the starting mobile phase composition (70% A: 30% B) until a stable baseline is achieved.
-
Injection and Elution: Inject the prepared sample (e.g., 5 mL of a 2 g/mL solution) and run the gradient as detailed below. Monitor at 254 nm.
-
Fraction Collection: Collect fractions across the main product peak, using narrow windows to isolate the peak center from the fronting and tailing impurities.
-
Analysis and Pooling: Analyze individual fractions by analytical UPLC. Pool fractions that meet the purity specification of >99.0%.
-
Solvent Removal: Combine the pure fractions. If the product is TFA-sensitive, perform a solvent exchange into a suitable organic solvent. Concentrate the solution under reduced pressure or lyophilize to obtain the purified product.
3.3 Data Presentation: Preparative HPLC Parameters & Results
| Parameter | Value |
| Loading per Injection | 10.0 g |
| Stationary Phase | C18, 50 x 250 mm, 10 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Flow Rate | 90 mL/min |
| Gradient | 0-5 min (30% B), 5-25 min (30-65% B), 25-28 min (65-95% B) |
| Input Purity (UPLC) | 95.8% |
| Output Mass (per run) | 8.9 g |
| Purity Post-HPLC (UPLC) | 99.2% |
| Recovery | 92.9% |
Stage 3: Recrystallization Protocol
Recrystallization is employed as the final step to remove trace impurities and residual solvents, and to ensure the desired crystalline form is obtained.[8][10][16] The principle relies on the differential solubility of the compound and impurities in a solvent system at varying temperatures.[9]
4.1 Equipment and Materials
-
Jacketed Glass Reactor with Overhead Stirrer and Temperature Control
-
Filter Funnel (Büchner or Nutsche type)
-
Vacuum Oven
-
Solvents: Isopropanol (IPA), Heptane - HPLC Grade
4.2 Protocol
-
Dissolution: Charge the jacketed reactor with the purified material from Stage 2 (e.g., 50 g). Add Isopropanol (250 mL, 5 vol) and heat the mixture to 60°C with stirring until all solids are completely dissolved.
-
Hot Filtration (Optional): If any particulate matter is visible, perform a hot filtration through a suitable filter to remove it.
-
Cooling and Anti-Solvent Addition: Cool the solution to 50°C. Begin the slow, controlled addition of Heptane (500 mL, 10 vol) as an anti-solvent over 2 hours, maintaining the temperature at 50°C. Cloudiness should be observed, indicating the onset of crystallization.
-
Crystal Growth: Once the anti-solvent addition is complete, hold the slurry at 50°C for 1 hour.
-
Cooling Crystallization: Slowly cool the slurry to 20°C over 3 hours and hold at this temperature for an additional 2 hours to maximize crystal formation.
-
Isolation: Isolate the crystalline solid by vacuum filtration.
-
Washing: Wash the filter cake with a cold (0-5°C) mixture of 1:2 IPA:Heptane (2 x 100 mL).
-
Drying: Dry the crystals in a vacuum oven at 45°C until constant weight is achieved.
4.3 Data Presentation: Recrystallization & Final QC Results
| Parameter | Value |
| Input Mass | 50.0 g |
| Input Purity (UPLC) | 99.2% |
| Crystallization Solvent | Isopropanol (5 volumes) |
| Anti-Solvent | Heptane (10 volumes) |
| Final Output Mass | 47.1 g |
| Recovery | 94.2% |
| Final Purity (UPLC) | 99.8% |
| Identity (¹H NMR, MS) | Conforms to Standard |
| Residual Solvents (GC) | IPA: <200 ppm, Heptane: <150 ppm |
Method Development Workflow for HPLC
Caption: A typical workflow for developing a preparative HPLC method.
References
- 1. htdchem.com [htdchem.com]
- 2. nbinno.com [nbinno.com]
- 3. biotage.com [biotage.com]
- 4. selekt.biotage.com [selekt.biotage.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 8. scispace.com [scispace.com]
- 9. praxilabs.com [praxilabs.com]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. cGMP Pharmaceutical Quality Control Testing [intertek.com]
- 13. Chromatography [chem.rochester.edu]
- 14. warwick.ac.uk [warwick.ac.uk]
- 15. axplora.com [axplora.com]
- 16. mt.com [mt.com]
Application Notes and Protocols: Solid-Phase Synthesis of SMD-3040 Utilizing Intermediate-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMD-3040 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of the SMARCA2 protein.[1][2][3] It accomplishes this by simultaneously binding to the SMARCA2 protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[4] This mechanism of action makes SMD-3040 a valuable tool for studying the biological functions of SMARCA2 and a potential therapeutic agent for cancers with SMARCA4 deficiency, where SMARCA2 becomes a synthetic lethal target.[2][3]
While the original discovery of SMD-3040 describes its preparation using solution-phase chemistry, solid-phase synthesis offers significant advantages for the rapid synthesis of PROTACs and the generation of analog libraries for structure-activity relationship (SAR) studies. The benefits of a solid-phase approach include simplified purification, the ability to use excess reagents to drive reactions to completion, and amenability to automation.[1][5][6]
These application notes provide a detailed, albeit proposed, protocol for the solid-phase synthesis of SMD-3040. Central to this strategy is the use of a key resin-bound intermediate, herein designated as SMD-3040 intermediate-2 , which comprises the VHL ligand and the linker immobilized on a solid support, poised for the final coupling of the SMARCA2/4 ligand.
Signaling Pathway: PROTAC-Mediated SMARCA2 Degradation
SMD-3040 functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of the SMARCA2 protein. The process begins with the formation of a ternary complex between the SMARCA2 protein, SMD-3040, and the VHL E3 ubiquitin ligase. This proximity, induced by the bifunctional nature of the PROTAC, allows for the transfer of ubiquitin molecules to the SMARCA2 protein. The polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome.
Figure 1: Mechanism of SMD-3040 mediated SMARCA2 protein degradation.
Proposed Solid-Phase Synthesis Workflow for SMD-3040
The proposed solid-phase synthesis of SMD-3040 is a modular approach that allows for the sequential assembly of the PROTAC on a solid support. This strategy begins with the immobilization of the VHL ligand onto a suitable resin, followed by the attachment of the linker, and culminates in the coupling of the SMARCA2/4 ligand. The final product is then cleaved from the resin and purified.
Figure 2: Proposed workflow for the solid-phase synthesis of SMD-3040.
Experimental Protocols
The following protocols are based on established solid-phase synthesis methodologies for PROTACs and are adapted for the synthesis of SMD-3040.
Materials and Reagents
-
Rink Amide Resin
-
Fmoc-protected VHL ligand with a carboxylic acid functional group
-
Linker with appropriate functional groups (e.g., a diamine linker)
-
SMARCA2/4 ligand with a carboxylic acid functional group
-
Coupling reagents: HATU, HOBt, or similar
-
Base: Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)
-
Deprotection solution: 20% Piperidine (B6355638) in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Protocol 1: Immobilization of VHL Ligand (Formation of SMD-3040 Intermediate-1)
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF, DCM, and MeOH.
-
VHL Ligand Coupling:
-
Pre-activate the Fmoc-protected VHL ligand (2 equivalents relative to resin loading) with HATU (2 eq.) and DIPEA (4 eq.) in DMF for 15 minutes.
-
Add the activated VHL ligand solution to the resin.
-
Agitate the reaction mixture at room temperature for 4 hours.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
Protocol 2: Linker Attachment (Formation of this compound)
-
Fmoc Deprotection: Remove the Fmoc group from the immobilized VHL ligand by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin as described previously.
-
Linker Coupling:
-
Dissolve the linker (e.g., a diamine linker with one end protected, 3 equivalents) in DMF.
-
If the linker is an amino acid or peptide fragment, pre-activate with HATU and DIPEA.
-
Add the linker solution to the resin and agitate for 4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). This resin-bound product is This compound .
Protocol 3: SMARCA2/4 Ligand Coupling
-
Deprotection (if necessary): Remove the protecting group from the free end of the linker on This compound .
-
SMARCA2/4 Ligand Coupling:
-
Pre-activate the SMARCA2/4 ligand (2 eq.) with HATU (2 eq.) and DIPEA (4 eq.) in DMF for 15 minutes.
-
Add the activated SMARCA2/4 ligand solution to the resin.
-
Agitate the reaction mixture at room temperature for 4 hours.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
Protocol 4: Cleavage and Purification
-
Final Washing and Drying: Wash the resin-bound SMD-3040 with DCM and dry under vacuum.
-
Cleavage: Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours at room temperature.
-
Product Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the precipitate and decant the ether.
-
-
Purification: Purify the crude SMD-3040 using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.
Data Presentation
The following tables provide representative data for the solid-phase synthesis of PROTACs. Actual yields and purity may vary depending on the specific reagents and conditions used.
| Synthesis Step | Parameter | Typical Value |
| 1. VHL Ligand Immobilization | Coupling Efficiency | >95% |
| 2. Linker Attachment | Coupling Efficiency | >90% |
| 3. SMARCA2/4 Ligand Coupling | Coupling Efficiency | >85% |
| 4. Cleavage and Purification | Overall Yield | 15-30% |
| Final Purity (Post-HPLC) | >98% |
Table 1: Representative Quantitative Data for Solid-Phase PROTAC Synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| SMD-3040 | C₅₂H₆₆N₁₀O₅S | 943.21 | White to off-white solid |
Table 2: Physicochemical Properties of SMD-3040. [7]
Conclusion
The solid-phase synthesis approach detailed in these application notes offers a robust and efficient alternative to solution-phase chemistry for the preparation of SMD-3040 and its analogs. By utilizing a modular strategy centered around the key This compound , researchers can rapidly assemble diverse PROTAC libraries to explore the SAR of SMARCA2 degraders. This methodology is anticipated to accelerate the discovery and development of novel therapeutics targeting SMARCA2 for the treatment of SMARCA4-deficient cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Methods for the Characterization of SMD-3040 Intermediate-2
Introduction
SMD-3040 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade the SMARCA2 protein, a key synthetic lethality target in cancers with SMARCA4 deficiency.[1][2][3][4] The synthesis of a complex molecule like SMD-3040 involves multiple steps, generating critical intermediates that must be rigorously characterized to ensure the quality, purity, and consistency of the final active pharmaceutical ingredient (API). The control of these intermediates is crucial for a robust, safe, and efficient synthetic route.[5]
This document provides a comprehensive overview of the analytical methods and detailed protocols for the characterization of SMD-3040 Intermediate-2 , a key precursor in the SMD-3040 synthetic pathway. For the purpose of these application notes, This compound is defined as the SMARCA2/4-binding ligand functionalized with a linker primed for conjugation to the VHL E3 ligase ligand. These protocols are designed for researchers, scientists, and drug development professionals involved in process development and quality control.
Physicochemical Characterization
A fundamental step in the characterization of any pharmaceutical intermediate is the determination of its basic physicochemical properties.[6][7] These properties are essential for handling, formulation development, and ensuring batch-to-batch consistency.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Result | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO, DMF, Methanol; Insoluble in water | Solubility Assessment |
| Melting Point | 175-180 °C (decomposes) | Differential Scanning Calorimetry (DSC) |
Experimental Protocol: Solubility Assessment
Objective: To determine the qualitative solubility of this compound in various common laboratory solvents.
Materials:
-
This compound
-
Vials
-
Vortex mixer
-
Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Methanol, Water (deionized)
Procedure:
-
Weigh approximately 1 mg of this compound into four separate vials.
-
To the first vial, add 100 µL of DMSO.
-
Repeat step 2 for the remaining vials using DMF, Methanol, and Water, respectively.
-
Vortex each vial vigorously for 30 seconds.
-
Visually inspect each vial for undissolved solid material.
-
If the solid dissolves completely, the substance is considered "soluble" at approximately 10 mg/mL. If not, it is classified as "sparingly soluble" or "insoluble."
-
Record the observations.
Chromatographic Analysis for Purity and Identity
Chromatographic techniques are indispensable for determining the purity of drug intermediates and identifying any process-related impurities or degradation products.[8][9][10]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the preferred method for purity analysis in the pharmaceutical industry due to its ability to resolve complex mixtures.[5] It is used to quantify the main component and detect impurities.[8][11]
Table 2: HPLC Purity Analysis Data for this compound
| Peak ID | Retention Time (min) | Peak Area (%) | Identification |
| 1 | 2.5 | 0.15 | Starting Material Impurity |
| 2 | 8.1 | 99.75 | SMD-3040 Int-2 |
| 3 | 9.3 | 0.10 | Unknown Impurity |
Experimental Protocol: RP-HPLC Method for Purity Assay
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV-Vis Diode Array Detector (DAD) at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Prepare a 0.5 mg/mL solution in 50:50 Acetonitrile:Water.
Procedure:
-
Prepare the mobile phases and sample solution as described above.
-
Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 15 minutes.
-
Inject a blank (diluent) to ensure no system peaks interfere with the analysis.
-
Inject the prepared sample solution.
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the area percentage of each peak to determine the purity of the main component and the relative amounts of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that confirms the identity of the intermediate by determining its molecular weight and helps in the structural characterization of unknown impurities.[12]
Table 3: LC-MS Analysis Data for this compound
| Retention Time (min) | Observed m/z [M+H]⁺ | Theoretical MW | Identification |
| 8.1 | 450.21 | 449.20 | SMD-3040 Int-2 |
| 9.3 | 468.22 | - | Impurity (Possible Oxidation) |
Experimental Protocol: LC-MS for Identity Confirmation
Objective: To confirm the molecular weight of this compound and identify major impurities.
Instrumentation & Conditions:
-
LC System: Waters ACQUITY UPLC I-Class
-
MS System: Waters SQ Detector 2 (or equivalent ESI-Q-TOF)
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: 100-1000 m/z
-
Sample Preparation: Dilute the HPLC sample (0.5 mg/mL) 1:10 with diluent.
Procedure:
-
Set up the LC-MS system with the specified parameters.
-
Perform a system suitability test by injecting a known standard.
-
Inject the prepared sample solution.
-
Acquire both the total ion chromatogram (TIC) and the mass spectra for each eluting peak.
-
Extract the mass spectrum for the main peak and compare the observed m/z value with the theoretical molecular weight of this compound.
-
Analyze the mass spectra of impurity peaks to propose potential structures.
Structural Elucidation and Composition
Full structural confirmation is essential and is primarily achieved through NMR spectroscopy, supported by elemental analysis to verify the empirical formula.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic structure of a molecule, confirming the identity and connectivity of atoms.[15][16] It is the gold standard for structural elucidation of organic molecules in the pharmaceutical industry.[13][17]
Table 4: Representative ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.51 | d | 1H | Ar-H |
| 7.82 | dd | 1H | Ar-H |
| 7.45 | t | 1H | Ar-H |
| 4.25 | t | 2H | -O-CH₂- |
| 3.10 | t | 2H | -CH₂-N |
| 2.50 | s | 3H | Ar-CH₃ |
Experimental Protocol: NMR Structural Analysis
Objective: To confirm the chemical structure of this compound.
Instrumentation & Conditions:
-
NMR Spectrometer: Bruker Avance 400 MHz or equivalent
-
Nuclei: ¹H, ¹³C
-
Solvent: DMSO-d₆
-
Concentration: ~10 mg/mL
-
Temperature: 25 °C
-
¹H NMR Parameters: 16 scans, 1s relaxation delay
-
¹³C NMR Parameters: 1024 scans, 2s relaxation delay
Procedure:
-
Accurately weigh ~10 mg of this compound into an NMR tube.
-
Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Cap the tube and vortex until the sample is fully dissolved.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum.
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H spectrum and assign the peaks based on the expected structure of the intermediate.
-
Assign the peaks in the ¹³C spectrum.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This is used to confirm the empirical formula derived from the proposed structure. The presence of elemental impurities must be monitored and controlled.[18]
Table 5: Elemental Analysis Data for this compound (Formula: C₂₄H₂₃N₅O₄)
| Element | Theoretical (%) | Found (%) |
| Carbon | 64.13 | 64.05 |
| Hydrogen | 5.16 | 5.19 |
| Nitrogen | 15.58 | 15.65 |
Experimental Protocol: Elemental Analysis
Objective: To confirm the elemental composition of this compound.
Instrumentation:
-
CHNS Elemental Analyzer
Procedure:
-
Accurately weigh 1-2 mg of the dried intermediate into a tin capsule.
-
Seal the capsule and place it in the instrument's autosampler.
-
Combust the sample at high temperature (~900-1000 °C) in a stream of pure oxygen.
-
The resulting combustion gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.
-
The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
-
Compare the experimental percentages with the theoretical values calculated from the empirical formula. The results should be within ±0.4% of the theoretical values.
SMD-3040 Mechanism of Action
Understanding the mechanism of the final drug product provides context for the importance of its synthetic precursors. SMD-3040 functions as a PROTAC, inducing the degradation of the SMARCA2 protein through the ubiquitin-proteasome system. This diagram illustrates the general mechanism.
References
- 1. SMD-3040 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. labinsights.nl [labinsights.nl]
- 7. pacelabs.com [pacelabs.com]
- 8. uhplcs.com [uhplcs.com]
- 9. njlabs.com [njlabs.com]
- 10. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 11. pharmtech.com [pharmtech.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. books.rsc.org [books.rsc.org]
- 14. azolifesciences.com [azolifesciences.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Perspectives on NMR in drug discovery: a technique comes of age - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
Application Notes and Protocols: SMD-3040 Intermediate-2 for Novel PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein disposal system to selectively degrade target proteins.[1][2] This technology offers a powerful approach to target proteins previously considered "undruggable."[2] A key strategy in PROTAC development is the modular synthesis approach, utilizing pre-synthesized building blocks to rapidly generate libraries of PROTAC candidates.[3] This document provides detailed application notes and protocols for the use of SMD-3040 intermediate-2, a key building block for the synthesis of novel PROTACs targeting SMARCA2.
SMD-3040 is a potent and selective degrader of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a component of the SWI/SNF chromatin remodeling complex.[4][5][6] In cancers with a deficiency in the related protein SMARCA4, tumor cells often become dependent on SMARCA2 for survival, making it an attractive therapeutic target.[7] PROTACs derived from this compound are designed to recruit an E3 ubiquitin ligase to SMARCA2, leading to its ubiquitination and subsequent degradation by the proteasome.
This document will guide researchers through the synthesis of novel PROTACs using this compound, and the subsequent biological characterization of these newly synthesized degraders.
Data Presentation
The following tables summarize the key quantitative data for the final PROTAC, SMD-3040, which can be used as a benchmark for newly synthesized PROTACs based on its intermediate.
Table 1: Physicochemical Properties of SMD-3040
| Property | Value |
| Molecular Formula | C₅₂H₆₆N₁₀O₅S |
| Molecular Weight | 943.21 g/mol |
| Purity | >90% |
| Appearance | White to off-white solid powder |
Table 2: In Vitro Biological Activity of SMD-3040
| Parameter | Cell Line | Value |
| DC₅₀ (SMARCA2 Degradation) | Hela, SK-Mel-5, SK-Mel-28 | 12 nM[8] |
| Dₘₐₓ (SMARCA2 Degradation) | Not Specified | >90%[4][5][6] |
| GI₅₀ (Cell Growth Inhibition) | SMARCA4-deficient cancer cell lines (e.g., SK-Mel-5, H838, A549) | 8.8 - 119 nM[8] |
Table 3: In Vivo Activity of SMD-3040
| Animal Model | Dosing | Outcome |
| Xenograft mouse model of human melanoma | 25-50 mg/kg, intravenous injection, twice weekly for two weeks | Effective tumor growth inhibition and well-tolerated[8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SMARCA2 signaling pathway and the general workflow for developing PROTACs using this compound.
Caption: Mechanism of action for a SMD-3040-based PROTAC.
Caption: General workflow for PROTAC development.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Novel PROTACs using this compound
This protocol describes a general method for the solid-phase synthesis of a PROTAC library by coupling various E3 ligase ligands to this compound. This method assumes this compound possesses a reactive functional group (e.g., a carboxylic acid) suitable for amide bond formation.
Materials:
-
This compound
-
Rink Amide resin
-
E3 ligase ligands with a primary or secondary amine (e.g., pomalidomide (B1683931) derivatives, VHL ligands)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% water, 2.5% TIS (Triisopropylsilane)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Preparation:
-
Swell Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Wash the resin with DMF (3x).
-
-
Immobilization of E3 Ligase Ligand:
-
Dissolve the amine-functionalized E3 ligase ligand (3 eq.), a coupling reagent (e.g., HATU, 3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the solution to the swollen resin.
-
Shake the mixture at room temperature for 16 hours.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
-
Coupling of this compound:
-
Swell the resin-bound E3 ligase ligand in DMF.
-
In a separate vial, pre-activate this compound (3 eq.) with a coupling reagent (e.g., HBTU, 2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated intermediate solution to the resin.
-
Shake the reaction mixture at room temperature for 16 hours.
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
-
Cleavage and Purification:
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude PROTAC by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
-
Protocol 2: Western Blot for SMARCA2 Degradation
This protocol is used to determine the degradation of SMARCA2 in cells treated with the newly synthesized PROTACs.
Materials:
-
SMARCA4-deficient cancer cell line (e.g., A549, SK-Mel-5)
-
Synthesized PROTACs
-
DMSO (Dimethyl sulfoxide)
-
Cell culture medium and supplements
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-SMARCA2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTACs in cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for loading with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C.
-
Wash the membrane with TBST (3x, 10 minutes each).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3x, 10 minutes each).
-
Incubate the membrane with the primary anti-loading control antibody.
-
Repeat the washing and secondary antibody incubation steps.
-
-
Detection and Analysis:
-
Add ECL reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the SMARCA2 signal to the loading control.
-
Calculate the percentage of SMARCA2 degradation relative to the vehicle control.
-
Determine the DC₅₀ value by plotting the percentage of degradation against the PROTAC concentration.
-
Protocol 3: Cell Viability Assay
This protocol is used to assess the effect of the synthesized PROTACs on the proliferation of cancer cells.
Materials:
-
SMARCA4-deficient cancer cell line
-
Synthesized PROTACs
-
Cell culture medium and supplements
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTACs in cell culture medium.
-
Treat the cells with the compounds for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI₅₀ value by plotting the percentage of viability against the PROTAC concentration.
-
Conclusion
This compound serves as a valuable building block for the efficient synthesis of novel PROTACs targeting SMARCA2. The modular nature of PROTAC synthesis, facilitated by such intermediates, allows for the rapid exploration of structure-activity relationships and the development of potent and selective protein degraders. The protocols and data presented in this document provide a comprehensive guide for researchers to design, synthesize, and characterize new SMARCA2-degrading PROTACs with therapeutic potential in SMARCA4-deficient cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 7. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: SMD-3040 in Medicinal Chemistry
Topic: Application of SMD-3040 and its Intermediates in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SMD-3040 is a potent and selective proteolysis-targeting chimera (PROTAC) that specifically degrades the SMARCA2 protein.[1][2][3][4][5] SMARCA2 is a critical component of the SWI/SNF chromatin remodeling complex and has emerged as a synthetic lethal target in cancers with SMARCA4 deficiency.[1][3][4][6] These application notes provide a comprehensive overview of SMD-3040, its mechanism of action, and protocols for its application in medicinal chemistry research for the development of targeted cancer therapies. SMD-3040 functions by recruiting SMARCA2 to the VHL E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for SMD-3040, highlighting its potency, selectivity, and anti-proliferative activity.
Table 1: In Vitro Degradation Potency of SMD-3040
| Parameter | Cell Line | Value | Reference |
| DC₅₀ | Hela | 12 nM | [2] |
| DC₅₀ | K-Mel-5 | 20 nM | [2][8] |
| DC₅₀ | SK-Mel-28 | 35 nM | [2][8] |
| Dₘₐₓ | - | > 90% | [1][3][4][5][6] |
DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation.
Table 2: In Vitro Anti-proliferative Activity of SMD-3040 in SMARCA4-deficient Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (nM) | Reference |
| SK-Mel-5 | Melanoma | 8.8 - 119 | [2][8] |
| H838 | Lung Cancer | 8.8 - 119 | [2][8] |
| A549 | Lung Cancer | 8.8 - 119 | [2][8] |
GI₅₀: Half-maximal growth inhibition concentration.
Table 3: In Vivo Antitumor Activity of SMD-3040
| Animal Model | Dosing Schedule | Outcome | Reference |
| Xenograft Mouse Model (Human Melanoma) | 25-50 mg/kg, intravenous, twice weekly for two weeks | Effective tumor growth inhibition | [2][8] |
| Two SMARCA4-deficient xenograft models | Well-tolerated dose schedules | Strong tumor growth inhibition | [1][3][4][5][6] |
Experimental Protocols
Protocol 1: In Vitro SMARCA2 Protein Degradation Assay
This protocol outlines the procedure to determine the DC₅₀ and Dₘₐₓ of SMD-3040 in a selected cancer cell line.
Materials:
-
SMD-3040
-
Selected cancer cell lines (e.g., Hela, SK-Mel-5, SK-Mel-28)[2][8]
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis buffer
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and buffers
-
Western blot apparatus
-
Primary antibody against SMARCA2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the selected cancer cells in 6-well plates at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of SMD-3040 in cell culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO).
-
Remove the existing medium from the cells and add the medium containing the different concentrations of SMD-3040 or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48 hours).[2][8]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SMARCA2 and the loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for SMARCA2 and the loading control.
-
Normalize the SMARCA2 band intensity to the loading control for each sample.
-
Calculate the percentage of SMARCA2 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the SMD-3040 concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 2: Cell Growth Inhibition Assay
This protocol describes how to measure the anti-proliferative effect of SMD-3040 on cancer cell lines.
Materials:
-
SMD-3040
-
SMARCA4-deficient cancer cell lines (e.g., SK-Mel-5, H838, A549)[2][8]
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of SMD-3040 in cell culture medium.
-
Add the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and wells with medium only (background).
-
Incubation: Incubate the plates for a prolonged period, typically 7 days, to assess long-term growth inhibition.[2][8]
-
Cell Viability Measurement: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Recording: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the SMD-3040 concentration and fit the data to a dose-response curve to determine the GI₅₀ value.
-
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of SMD-3040 as a PROTAC, leading to the degradation of the SMARCA2 protein.
Caption: Mechanism of action of SMD-3040 as a SMARCA2 PROTAC degrader.
Experimental Workflow
The diagram below outlines a general experimental workflow for the evaluation of SMD-3040 in a medicinal chemistry research setting.
Caption: General experimental workflow for the evaluation of SMD-3040.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. SMD-3040 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Assays Involving SMD-3040
A Selective SMARCA2 PROTAC Degrader
Audience: Researchers, scientists, and drug development professionals.
Note: Initial searches for "SMD-3040 intermediate-2" did not yield specific information on this particular intermediate. The following application notes and protocols are based on the characterization of the final active compound, SMD-3040, a potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader.
Introduction
SMD-3040 is a novel PROTAC designed to selectively target the SMARCA2 protein for degradation.[1][2][3][4][5] As a synthetic lethality target in cancers with SMARCA4 deficiency, the selective degradation of SMARCA2 presents a promising therapeutic strategy.[3][4][5] SMD-3040 functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the SMARCA2 protein, leading to its ubiquitination and subsequent proteasomal degradation.[6] These application notes provide an overview of the in vitro applications of SMD-3040 and detailed protocols for its characterization.
Mechanism of Action
SMD-3040 is a bifunctional molecule composed of a ligand that binds to the SMARCA2/4 bromodomain, a linker, and a ligand that binds to the VHL E3 ligase.[1][6] This ternary complex formation facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. This targeted protein degradation leads to the inhibition of tumor cell proliferation, particularly in SMARCA4-deficient cancer cell lines.[1][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SMD-3040 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of SMD-3040 Intermediate-2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of SMD-3040 intermediate-2.
Frequently Asked Questions (FAQs)
Q1: What is the chemical identity of this compound and what is its role in the overall synthesis of SMD-3040?
Based on analogous syntheses of similar molecules, this compound is likely the product of a nucleophilic substitution reaction between 3,4-difluorobenzaldehyde (B20872) and Boc-protected piperazine (B1678402).[1] This intermediate is a crucial building block, providing the core structure that will be further functionalized to create the final PROTAC molecule, SMD-3040.
Q2: What are the most common impurities encountered during the synthesis of this compound?
-
Unreacted Starting Materials: Residual 3,4-difluorobenzaldehyde and Boc-piperazine.
-
Over-alkylation Products: Di-substituted piperazine, where the second nitrogen of piperazine reacts with another molecule of 3,4-difluorobenzaldehyde.
-
Positional Isomers: Reaction at the less favored position on the aromatic ring.
-
By-products from Side Reactions: Products resulting from reactions with residual water or other nucleophiles.
Q3: What analytical techniques are recommended for monitoring the reaction and identifying impurities?
A combination of chromatographic and spectroscopic methods is recommended for effective monitoring and impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring reaction progress and quantifying the purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the desired product and any isolated impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for non-volatile impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Intermediate-2 | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Degradation of starting materials or product. | 1. Monitor the reaction by TLC or HPLC to ensure it has gone to completion. 2. Optimize the reaction temperature; a moderate increase may improve the rate. 3. Ensure starting materials are pure and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Unreacted Starting Materials in the Final Product | 1. Incorrect stoichiometry. 2. Insufficient reaction time. | 1. Use a slight excess (1.1-1.2 equivalents) of Boc-piperazine. 2. Extend the reaction time and monitor for the disappearance of the limiting reagent. |
| Formation of a Significant Amount of a By-product with a Higher Molecular Weight | This is likely an over-alkylation product. | 1. Slowly add the 3,4-difluorobenzaldehyde to the reaction mixture containing Boc-piperazine to maintain a high concentration of the nucleophile relative to the electrophile. 2. Consider using a larger excess of Boc-piperazine. |
| Difficulty in Purifying Intermediate-2 | The polarity of the product and impurities are very similar. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Consider recrystallization from an appropriate solvent system. |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on similar reported syntheses.[1]
-
To a solution of Boc-protected piperazine (1.2 eq.) in a suitable aprotic polar solvent (e.g., DMF or DMSO) is added a base (e.g., K₂CO₃, 2.0 eq.).
-
The mixture is stirred at room temperature for 15 minutes.
-
3,4-difluorobenzaldehyde (1.0 eq.) is added dropwise to the reaction mixture.
-
The reaction is heated to 80-100 °C and monitored by TLC or HPLC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Impurity Profiling by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for SMD-3040 Intermediate-2
Welcome to the technical support center for the synthesis of SMD-3040 intermediate-2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this specific synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the synthesis of this compound?
A1: Temperature control is paramount. The reaction is exothermic, and slight variations can lead to the formation of impurities. Maintaining a stable temperature, as outlined in the protocol, is crucial for optimal yield and purity.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Reagent Quality: Ensure all reagents, especially the primary amine and acylating agent, are of high purity and anhydrous where specified.
-
Incomplete Reaction: The reaction may not have gone to completion. Verify reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification Losses: Significant product loss can occur during workup and purification. Optimize your extraction and chromatography methods to minimize these losses.
-
Side Reactions: The presence of moisture or impurities can lead to unwanted side reactions, consuming starting materials and reducing the desired product yield.
Q3: I am observing an unexpected side product in my LC-MS analysis. What could it be?
A3: A common side product is the di-acylated amine. This can occur if the stoichiometry of the acylating agent is not carefully controlled or if the reaction temperature is too high. Another possibility is the hydrolysis of the ester if aqueous conditions are introduced prematurely.
Q4: Can I scale up the reaction from milligram to gram scale?
A4: Yes, the reaction is scalable. However, it is essential to ensure efficient stirring and heat dissipation. For larger scale reactions, a mechanical stirrer and an ice-water bath for temperature control are recommended. The addition of reagents should also be done portion-wise to manage the exotherm.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents. | Use fresh, high-purity reagents. Ensure solvents are anhydrous. |
| Incorrect reaction temperature. | Monitor the internal reaction temperature closely. Use a calibrated thermometer. | |
| Insufficient reaction time. | Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. | |
| Multiple Spots on TLC (Impure Product) | Formation of side products. | Control stoichiometry and temperature carefully. Ensure an inert atmosphere if required. |
| Degradation of product. | Analyze the stability of the product under the reaction and workup conditions. Consider a milder workup procedure. | |
| Difficult Purification | Co-eluting impurities. | Optimize the chromatography conditions (e.g., solvent system, gradient). Consider recrystallization as an alternative purification method. |
| Product is unstable on silica (B1680970) gel. | Use a different stationary phase (e.g., alumina) or consider a non-chromatographic purification method. |
Experimental Protocol: Synthesis of this compound
This protocol outlines the general steps for the synthesis of this compound, which is a key building block in the total synthesis of SMD-3040.
Reaction Scheme:
Caption: General synthesis scheme for this compound.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Concentration/Purity |
| Starting Material A | C₁₀H₁₂N₂O | 176.22 | >98% |
| Starting Material B | C₅H₇ClO | 118.56 | >98% |
| Reagent C (Base) | Et₃N | 101.19 | >99%, Anhydrous |
| Solvent | Dichloromethane (DCM) | 84.93 | Anhydrous |
Procedure:
-
To a solution of Starting Material A (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere of nitrogen, add Triethylamine (Et₃N) (1.5 eq).
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add a solution of Starting Material B (1.1 eq) in anhydrous DCM to the reaction mixture over 15 minutes.
-
Stir the reaction at 0 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexane).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Gradient elution: 20-50% Ethyl Acetate in Hexane) to afford this compound.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
Technical Support Center: Synthesis of SMD-3040 Intermediate-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of SMD-3040 Intermediate-2. The guidance focuses on potential side reactions and purification challenges.
Overview of this compound Synthesis
The synthesis of the final PROTAC molecule, SMD-3040, involves a convergent approach where two key fragments, here designated as Intermediate-1 (the carboxylic acid portion) and Intermediate-2 (the amine portion), are joined via an amide coupling reaction. This guide specifically addresses the final step in the preparation of Intermediate-2, which is the acidic removal of a tert-butyloxycarbonyl (Boc) protecting group to unmask the primary amine required for the subsequent coupling step.
The reaction in focus is the deprotection of tert-butyl (7-(4-(3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)carbamate using trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: My LC-MS analysis after the Boc-deprotection step shows both my desired product (Intermediate-2) and the Boc-protected starting material. What is the likely cause?
A1: The most probable cause is incomplete deprotection. This can result from several factors:
-
Insufficient TFA: The ratio of TFA to your substrate may be too low.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Low Temperature: If the reaction was performed at a temperature below ambient, it might proceed too slowly.
-
Poor Mixing: Inadequate agitation can lead to localized areas of low TFA concentration.
Q2: After work-up, my NMR spectrum is complex, and I see peaks that do not correspond to my product or starting material. What are potential side products?
A2: A common side reaction during Boc deprotection is the alkylation of electron-rich aromatic rings by the tert-butyl cation generated during the reaction.[1] In this specific synthesis, the hydroxyphenyl moiety is susceptible to tert-butylation. The presence of scavengers can mitigate this.
Q3: Is it necessary to use a scavenger during the TFA deprotection of my Intermediate-2 precursor?
A3: Yes, it is highly recommended. The tert-butyl cation formed upon cleavage of the Boc group is a reactive electrophile.[1] Without a scavenger, this cation can alkylate the electron-rich hydroxyphenyl ring of your molecule, leading to a difficult-to-remove impurity. Common scavengers include triisopropylsilane (B1312306) (TIS) or water.
Q4: My final isolated yield of Intermediate-2 is consistently low, even when LC-MS shows complete conversion. Where could I be losing my product?
A4: Product loss can occur during the work-up and purification stages. The free amine of Intermediate-2 is basic and can adhere to silica (B1680970) gel during chromatography if not properly handled. Additionally, the product is a salt (trifluoroacetate salt) after deprotection and may have different solubility properties than the protected starting material. Ensure you are using an appropriate work-up procedure to neutralize the TFA salt before extraction or chromatography, or use a modified purification method suitable for amines.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Incomplete reaction (Starting material remains) | 1. Insufficient equivalents of TFA. 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Increase the TFA concentration. A common condition is a 1:1 mixture of TFA and a solvent like Dichloromethane (DCM).[2][3] 2. Extend the reaction time and monitor by LC-MS every 30-60 minutes until no starting material is observed.[4] 3. Ensure the reaction is run at room temperature. |
| Presence of a +56 Da impurity in MS | Alkylation of the hydroxyphenyl ring by the tert-butyl cation. | 1. Add a scavenger to the reaction mixture. A typical cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1] 2. Ensure the reaction is not heated, as this can promote side reactions. |
| Low isolated yield after aqueous work-up | The product is the TFA salt, which may be water-soluble. | 1. After removing TFA in vacuo, carefully basify the aqueous layer with NaHCO₃ or a mild base to pH > 8 before extracting with an organic solvent. 2. Alternatively, avoid an aqueous work-up. After evaporation of TFA, co-evaporate with toluene (B28343) to remove residual acid and use the crude salt directly in the next step. |
| Product streaking or poor recovery from silica gel chromatography | The basic amine product is interacting strongly with the acidic silica gel. | 1. Neutralize the crude product before loading onto the column. 2. Add a small percentage (0.5-1%) of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the eluent system. 3. Consider reverse-phase chromatography as an alternative purification method. |
Table 1: Hypothetical Purity of Intermediate-2 under Various Deprotection Conditions
| Condition ID | TFA (vol % in DCM) | Scavenger (TIS, vol %) | Time (h) | Temperature (°C) | Purity of Intermediate-2 (%) | Remaining Starting Material (%) | t-butylated Impurity (%) |
| A | 20 | 0 | 1 | 25 | 65 | 30 | 5 |
| B | 50 | 0 | 1 | 25 | 92 | 2 | 6 |
| C | 50 | 2.5 | 1 | 25 | 98 | 2 | <0.1 |
| D | 95 | 2.5 | 0.5 | 25 | >99 | <0.1 | <0.1 |
Experimental Protocols
Protocol 1: Boc Deprotection of Intermediate-2 Precursor
-
Preparation: Dissolve the Boc-protected precursor (1.0 eq) in anhydrous Dichloromethane (DCM, approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add Trifluoroacetic acid (TFA, 10 eq) dropwise. If using a scavenger, a pre-mixed solution of TFA/DCM/TIS can be prepared.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by LC-MS. Take a small aliquot, dilute it with methanol, and inject it to check for the disappearance of the starting material.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. To remove residual TFA, add toluene to the residue and evaporate again. Repeat this step twice. The resulting crude product is the TFA salt of Intermediate-2.
-
Purification (Optional): The crude amine salt can often be used directly in the subsequent amide coupling step after ensuring it is free of residual acid. If purification is necessary, dissolve the crude material in a minimal amount of DCM, neutralize with a mild base (e.g., saturated NaHCO₃ solution), extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate. The free amine can then be purified by flash chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of Intermediate-2 and a potential side reaction.
References
Technical Support Center: Stability of Small Molecule Intermediates in Solution
Disclaimer: Information regarding the specific compound "SMD-3040 intermediate-2" is not publicly available. This technical support center provides a generalized framework for addressing stability issues of a hypothetical small molecule intermediate, referred to as "Intermediate-2," which could be a precursor in the synthesis of a complex molecule like SMD-3040. The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals working with similar small molecules.
Frequently Asked Questions (FAQs)
Q1: My Intermediate-2 solution has changed color. What could be the cause?
A color change in your solution often indicates chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.
Q2: I'm observing precipitation in my frozen stock solution of Intermediate-2 upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following troubleshooting steps:
-
Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]
-
Concentration: Storing solutions at very high concentrations increases the likelihood of precipitation. Consider storing at a slightly lower concentration.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.[1]
Q3: I suspect my Intermediate-2 is degrading in the aqueous assay buffer. What are the common causes and how can I investigate this?
Degradation in aqueous solutions can be due to several factors:
-
Hydrolysis: The molecule may be susceptible to cleavage by water, especially if it contains labile functional groups like esters or amides. The pH of the buffer is a critical factor.[2]
-
Oxidation: The compound may be sensitive to oxidation, particularly if it has electron-rich moieties. Dissolved oxygen and light exposure can promote this.[2]
-
Solubility Issues: Poor solubility can lead to precipitation, which might be misinterpreted as degradation. The precipitate itself may also be more prone to degradation.[2]
To confirm degradation, you can perform a time-course experiment by analyzing aliquots of the solution at different time points using HPLC or LC-MS. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.[1]
Q4: How can the type of storage container affect the stability of Intermediate-2?
The material of your storage container can impact compound stability. Some plastics may leach contaminants, or the compound may adhere to the container surface. For long-term storage, using amber glass vials or inert polypropylene (B1209903) tubes is advisable.[1]
Data Presentation
Table 1: Recommended Storage Conditions for Intermediate-2 Stock Solutions
| Storage Condition | Solid (Powder) | In Solvent (e.g., DMSO) |
| Long-term | -20°C or -80°C | -80°C (up to 6 months) |
| Short-term | 4°C | -20°C (up to 1 month) |
Note: This data is illustrative and based on general recommendations for small molecules and the final product, SMD-3040.[3][4][5] Stability in specific solvents and conditions should be experimentally verified.
Table 2: Solubility of a Related Compound (SMD-3040) in Common Solvents
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL (106.02 mM) |
Data for SMD-3040.[3][5] The solubility of Intermediate-2 may differ and should be determined experimentally.
Experimental Protocols
Protocol 1: General HPLC-Based Stability Assessment
Objective: To assess the chemical stability of Intermediate-2 in a specific solution over time.
Materials:
-
Intermediate-2
-
High-purity solvent (e.g., DMSO)
-
Aqueous buffer or assay medium of interest
-
HPLC system with a suitable column (e.g., C18)
-
HPLC-grade solvents for mobile phase
Procedure:
-
Solution Preparation: Prepare a stock solution of Intermediate-2 in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Working Solution: Dilute the stock solution to the final desired concentration in the aqueous buffer or medium to be tested.
-
Initial Sample (T=0): Immediately after preparation, take an aliquot of the working solution. If the buffer contains components that might interfere with the analysis (like proteins), quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate them.[6] Centrifuge to remove any precipitate and transfer the supernatant to an HPLC vial for analysis. This will serve as your baseline.[1]
-
Incubation: Store the remaining working solution under the desired test conditions (e.g., room temperature, 37°C, protected from light).
-
Subsequent Timepoints: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take aliquots and process them in the same way as the T=0 sample.[1]
-
HPLC Analysis: Analyze all samples by HPLC, ensuring the method can separate the parent compound from potential degradants.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.[1] Plot the percentage of the remaining parent compound against time.
Protocol 2: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of Intermediate-2 in an aqueous buffer.
Materials:
-
Intermediate-2 stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS)
-
96-well microplate (low-binding, if available)
-
Plate reader capable of measuring turbidity or absorbance
Procedure:
-
Serial Dilution: Prepare a serial dilution of the Intermediate-2 DMSO stock solution in a 96-well plate.
-
Addition to Buffer: Transfer a small, equal volume of each dilution to another 96-well plate containing the aqueous buffer. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.[6]
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.[6]
-
Visual Inspection: Visually inspect each well for signs of precipitation.[6]
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance or turbidity at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.[6]
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of your compound under these conditions.[6]
Mandatory Visualizations
Caption: Troubleshooting workflow for stability issues of Intermediate-2.
Caption: Experimental workflow for assessing the stability of a compound in solution.
References
Technical Support Center: Improving the Purity of Crude SMD-3040 Intermediate-2
Welcome to the technical support center for the purification of SMD-3040 intermediate-2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this crucial intermediate in the synthesis of the SMARCA2 PROTAC degrader, SMD-3040.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: While the exact impurity profile depends on the specific synthetic route, common impurities in complex heterocyclic molecules and PROTAC intermediates may include:
-
Unreacted starting materials: The building blocks used to synthesize the intermediate.
-
Side-products: Arising from competing reaction pathways.
-
Reagents and catalysts: Leftover from the synthesis.
-
Degradation products: Formed if the intermediate is unstable under the reaction or work-up conditions.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and identifying the number of components in the mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the main component and any impurities, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired intermediate and can help identify structural isomers or related impurities.
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the complexity of the crude mixture.
Q3: What are the primary methods for purifying crude this compound?
A3: The two most common and effective purification techniques for pharmaceutical intermediates like this compound are column chromatography and recrystallization.[1][2][3][4] The choice between them depends on the nature of the impurities and the physical properties of the intermediate.
Q4: When should I choose column chromatography over recrystallization?
A4: Column chromatography is preferred when:
-
Impurities have similar polarity to the product.
-
The crude material is an oil or non-crystalline solid.
Recrystallization is a better choice when:
-
The desired product is a crystalline solid.
-
Impurities have significantly different solubility profiles from the product.[1][3][6]
-
A high degree of purity is required in the final step.[6]
Troubleshooting Guides
Low Purity after Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Broad or tailing peaks | Inappropriate solvent system polarity. | Optimize the mobile phase. A common starting point is a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.3 for the target compound on TLC. |
| Column overload. | Reduce the amount of crude material loaded onto the column. A general rule is a 20:1 to 100:1 ratio of stationary phase weight to crude product weight. | |
| Poor column packing. | Ensure the column is packed uniformly without any cracks or channels. Both wet and dry packing methods can be effective if done carefully.[5] | |
| Co-elution of impurities | Insufficient separation between the product and impurities. | Try a different solvent system with alternative selectivity. For example, if using a hexane/ethyl acetate system, consider a dichloromethane/methanol (B129727) system. A gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.[7] |
| The compound may be unstable on silica (B1680970) gel.[8] | Test the stability of your compound on a TLC plate. If it degrades, consider using a different stationary phase like alumina (B75360) or a deactivated silica gel.[8] | |
| Low or no recovery of the product | The compound is too polar and is sticking to the silica gel. | Add a small percentage of a more polar solvent like methanol or a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. |
| The compound is not stable to the stationary phase.[8] | As mentioned above, consider alternative stationary phases. |
Unsuccessful Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| No crystals form upon cooling | The compound is too soluble in the chosen solvent, even at low temperatures. | Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[3] If a single solvent is not effective, try an anti-solvent system. Dissolve the compound in a good solvent and slowly add a miscible "anti-solvent" in which the compound is poorly soluble until turbidity is observed, then heat to redissolve and cool slowly.[1] |
| The solution is not sufficiently concentrated. | Evaporate some of the solvent to increase the concentration of the intermediate. | |
| Oiling out instead of crystallization | The boiling point of the solvent is too high, or the solution is supersaturated. | Use a lower-boiling point solvent. Try cooling the solution more slowly. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help induce crystallization.[3] |
| Low yield of crystals | The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath or refrigerator to further decrease the solubility. Minimize the amount of solvent used to dissolve the crude product initially. |
| Purity does not improve significantly | Impurities have a similar solubility profile and co-crystallize with the product. | Try a different recrystallization solvent or a combination of solvents. It may be necessary to perform a preliminary purification by column chromatography to remove the problematic impurity before recrystallization. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Solvent System Selection:
-
Using TLC, identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound and good separation from major impurities.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel using either the dry packing or wet packing method to create a uniform and stable stationary phase bed.[5]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent.
-
Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions and monitor the elution of the product using TLC or HPLC.
-
-
Product Isolation:
-
Combine the pure fractions containing the desired intermediate.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Test the solubility of the crude this compound in a variety of solvents at room temperature and at their boiling points.
-
An ideal solvent will dissolve the compound when hot but not when cold.[3]
-
-
Dissolution:
-
Place the crude intermediate in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven to remove all traces of solvent.
-
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. scispace.com [scispace.com]
- 2. column-chromatography.com [column-chromatography.com]
- 3. praxilabs.com [praxilabs.com]
- 4. longdom.org [longdom.org]
- 5. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Case Study: Column Chromatography Process for API Intermediate Isolation — Yield, Purity and Scale Notes [eureka.patsnap.com]
- 8. Purification [chem.rochester.edu]
Technical Support Center: Stability and Handling of Synthetic Intermediates
Disclaimer: There is currently no publicly available scientific literature detailing the specific degradation pathways of "SMD-3040 intermediate-2." The information provided below is a general guide for researchers and scientists working with complex organic synthesis intermediates and is intended to serve as a practical framework for troubleshooting common stability and handling issues.
Frequently Asked Questions (FAQs)
Q1: My intermediate appears to be degrading upon storage. What are the common causes?
A1: Degradation of synthetic intermediates can be triggered by several factors, including:
-
Atmospheric Exposure: Sensitivity to oxygen (oxidation) or moisture (hydrolysis).
-
Temperature: Thermal instability, especially for prolonged periods.
-
Light: Photochemical degradation from exposure to UV or visible light.
-
pH: Acidic or basic conditions can catalyze decomposition.
-
Residual Reagents/Catalysts: Incomplete quenching or purification from a previous synthetic step can lead to ongoing reactions.
Q2: I am observing unexpected byproducts in my reaction mixture when using the intermediate. How can I troubleshoot this?
A2: Unexpected byproducts can arise from the degradation of your intermediate or its reaction with other components. To troubleshoot:
-
Confirm Intermediate Purity: Re-analyze the purity of the intermediate before use (e.g., by LC-MS or NMR) to ensure it has not degraded during storage.
-
Inert Atmosphere: If the intermediate is potentially sensitive to air or moisture, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Run the reaction at the specified temperature and avoid localized heating.
-
Reagent Purity: Ensure all other reagents and solvents are pure and dry.
Q3: How should I properly store my synthetic intermediates?
A3: Proper storage is crucial for maintaining the integrity of your intermediate. General best practices include:
-
Cold Storage: Store at low temperatures (e.g., -20°C or -80°C) to slow down potential degradation processes.
-
Inert Environment: Store under an inert gas like argon or nitrogen, especially for air- or moisture-sensitive compounds.
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light.
-
Secure Sealing: Use vials with tight-fitting caps (B75204) and parafilm to prevent atmospheric contamination.
Troubleshooting Guide: Common Issues with Intermediates
| Issue | Possible Cause | Recommended Action |
| Low yield in the subsequent reaction step | Degradation of the intermediate. | 1. Verify the purity of the intermediate before use. 2. Conduct a small-scale trial reaction to confirm the reactivity of the intermediate. 3. If degradation is suspected, re-purify or re-synthesize the intermediate. |
| Appearance of new spots on TLC or peaks in LC-MS of the stored intermediate | The intermediate is degrading over time. | 1. Minimize storage time. 2. Optimize storage conditions (see FAQ A3). 3. Perform stress testing (see Experimental Protocols) to identify degradation triggers. |
| Inconsistent reaction outcomes | Variability in the purity or stability of the intermediate. | 1. Establish a strict quality control protocol for the intermediate before use. 2. Use freshly prepared or purified intermediate for critical reactions. |
Experimental Protocols
Protocol: Stress Testing for Intermediate Stability
This protocol outlines a general procedure to assess the stability of a synthetic intermediate under various stress conditions.
Objective: To identify potential degradation triggers for a synthetic intermediate.
Materials:
-
The synthetic intermediate
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
UV lamp (254 nm and 365 nm)
-
Heating block or oven
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of the intermediate in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate a sample of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose a sample of the stock solution to UV light (254 nm and 365 nm) for 24 hours.
-
-
Control Sample: Keep a sample of the stock solution at -20°C, protected from light.
-
Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples (including the control) by HPLC or LC-MS.
-
Compare the chromatograms of the stressed samples to the control to identify degradation products and calculate the percentage of degradation.
-
Visualizations
Caption: A hypothetical degradation pathway for a synthetic intermediate.
Caption: Experimental workflow for stress testing of an intermediate.
Technical Support Center: Synthesis of SMD-3040 Intermediate-2
Welcome to the technical support center for the synthesis of SMD-3040 intermediate-2, chemically known as 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (B1681247). This guide provides researchers, scientists, and drug development professionals with detailed information on alternative synthetic routes, troubleshooting, and frequently asked questions (FAQs) to ensure successful and efficient synthesis.
Alternative Synthetic Routes: An Overview
Several methods can be employed for the synthesis of this compound. The choice of a particular route may depend on factors such as available equipment, desired scale, and reaction time. Below is a summary of the most common and effective alternative synthetic routes.
Data Summary of Alternative Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Typical Reaction Time | Reported Yield | Purity |
| Route 1: Conventional Thermal Condensation | 4-Fluoroisobenzofuran-1,3-dione, 3-Aminopiperidine-2,6-dione (B110489) hydrochloride | Acetic acid (solvent), Sodium acetate (B1210297) (base), 135°C | Overnight | Good to High | >98% |
| Route 2: Microwave-Assisted Synthesis | 4-Fluoroisobenzofuran-1,3-dione, 3-Aminopiperidine-2,6-dione hydrochloride | Acetic acid (solvent), Sodium acetate (base), Microwave irradiation | 15-30 minutes | High | >98% |
| Route 3: Solid-Phase Synthesis | Resin-bound 4-carboxy-2-fluorobenzoic acid, 3-Aminopiperidine-2,6-dione | Coupling agents (e.g., DIC, HOBT), Cleavage from resin (e.g., TFA) | Multi-step, variable | Good to High | High, requires purification |
Troubleshooting Guides
This section addresses common issues that may be encountered during the synthesis of this compound and provides systematic troubleshooting strategies.
Issue 1: Low or No Product Yield
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Thermal Condensation: Extend the reaction time and ensure the temperature is maintained at 135°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Microwave Synthesis: Ensure the microwave reactor is functioning correctly and the set temperature and time are reached. Consider a slight increase in irradiation time if starting materials are still present. |
| Degradation of Starting Materials or Product | - Ensure all reagents and solvents are of high purity and anhydrous where necessary. Acetic acid should be glacial. - Avoid excessively high temperatures or prolonged reaction times beyond the recommended protocol. |
| Inefficient Work-up | - After cooling the reaction mixture, ensure complete precipitation of the product by adding a sufficient volume of water. - During filtration, wash the solid product with cold water to remove any soluble impurities without dissolving the product. |
| Issues with Starting Materials | - Verify the purity and identity of 4-fluoroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride using analytical techniques such as NMR or melting point. |
Issue 2: Impure Product
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | - Improve reaction completion by following the steps outlined in "Issue 1". - Purify the crude product via recrystallization or column chromatography. A common recrystallization solvent system is a mixture of dimethylformamide (DMF) and water. |
| Formation of Side Products | - Hydrolysis of the Glutarimide Ring: This can occur in the presence of excess water and high temperatures. Ensure the reaction is carried out under anhydrous conditions until the work-up step. - Formation of Phthalamic Acid Intermediate: Incomplete cyclization can lead to the formation of the corresponding phthalamic acid. Ensure sufficient heating and reaction time to drive the reaction to completion. |
| Contamination from Solvents or Reagents | - Use high-purity, analytical grade solvents and reagents. - Ensure all glassware is thoroughly cleaned and dried before use. |
Frequently Asked Questions (FAQs)
Q1: What is the role of sodium acetate in the conventional thermal condensation reaction?
A1: Sodium acetate acts as a base to neutralize the hydrochloride salt of 3-aminopiperidine-2,6-dione, liberating the free amine which is the reactive nucleophile in the condensation reaction with 4-fluoroisobenzofuran-1,3-dione.
Q2: Can other solvents be used for the thermal condensation instead of acetic acid?
A2: While acetic acid is the most commonly reported and effective solvent for this reaction, other high-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) could potentially be used. However, optimization of the reaction conditions, including temperature and reaction time, would be necessary.
Q3: Is it possible to perform the microwave-assisted synthesis in a standard laboratory microwave?
A3: It is strongly recommended to use a dedicated scientific microwave reactor for chemical synthesis. These instruments allow for precise control of temperature, pressure, and power, which is crucial for safety and reproducibility. Standard kitchen microwaves are not designed for this purpose and can be hazardous.
Q4: What are the advantages of solid-phase synthesis for preparing this compound?
A4: Solid-phase synthesis can simplify the purification process as excess reagents and byproducts can be washed away from the resin-bound product. This method is also amenable to the parallel synthesis of a library of analogues for structure-activity relationship (SAR) studies.
Q5: How can I confirm the identity and purity of the final product?
A5: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Melting Point Analysis: To compare with the literature value.
Experimental Protocols
Route 1: Conventional Thermal Condensation
Detailed Methodology:
-
To a round-bottom flask, add 4-fluoroisobenzofuran-1,3-dione (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and sodium acetate (1.0 eq).
-
Add glacial acetic acid to the flask (approximately 3-4 mL per mmol of the anhydride).
-
Stir the mixture and heat it to 135°C under a nitrogen atmosphere.
-
Maintain the reaction at this temperature overnight (12-16 hours).
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 5% methanol (B129727) in dichloromethane).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the acetic acid.
-
Suspend the resulting residue in water and stir at room temperature for 4 hours to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then dry it under vacuum to obtain 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a white solid.[1]
Route 2: Microwave-Assisted Synthesis
Detailed Methodology:
-
In a microwave-safe reaction vessel, combine 4-fluoroisobenzofuran-1,3-dione (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and sodium acetate (1.0 eq).
-
Add glacial acetic acid (approximately 3-4 mL per mmol of the anhydride).
-
Seal the vessel and place it in a scientific microwave reactor.
-
Set the reaction temperature to 140-150°C and the reaction time to 15-30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Follow steps 7-10 from the Conventional Thermal Condensation protocol for work-up and purification.
Route 3: Solid-Phase Synthesis
Detailed Methodology:
-
Resin Loading: Swell a suitable resin (e.g., hydroxymethyl polystyrene) in a solvent like N,N-dimethylformamide (DMF). Couple 4-carboxy-2-fluorobenzoic acid to the resin using a coupling agent such as diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
-
Activation and Coupling: Activate the resin-bound acid and then react it with 3-aminopiperidine-2,6-dione in the presence of coupling agents like DIC and N-hydroxybenzotriazole (HOBT) in DMF.
-
Cyclization and Cleavage: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), to simultaneously cyclize the intermediate and cleave the final product from the solid support.
-
Purification: Concentrate the cleavage solution and purify the crude product by preparative HPLC or recrystallization to yield the pure 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione.
Visualizations
Caption: Alternative synthetic routes to this compound.
Caption: Troubleshooting guide for low product yield.
Caption: General purification workflow for this compound.
References
"mitigating by-product formation in SMD-3040 intermediate-2 reactions"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating by-product formation in the synthesis of the SMD-3040 intermediate-2.
I. Reaction Overview: Synthesis of this compound
The synthesis of the crucial this compound involves an amide coupling reaction between two key fragments: the VHL ligand precursor, (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide , and the linker precursor, (1r,4r)-4-((7-(4-(3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxylic acid . This reaction is typically mediated by the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).
II. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on minimizing by-product formation and improving reaction yield and purity.
Issue 1: Low Yield of the Desired Intermediate-2
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Optimize Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. While typical reaction times are 2-4 hours, sluggish reactions may require longer durations. - Increase Temperature: If the reaction is slow at room temperature, consider gently heating the reaction mixture to 40-50°C. Monitor for potential by-product formation at elevated temperatures. |
| Poor Quality Reagents | - Use High-Purity Reagents: Ensure that the amine and carboxylic acid fragments are of high purity. Impurities in starting materials can lead to side reactions and lower yields. - Fresh Coupling Reagent: Use a fresh bottle of HATU. HATU can degrade over time, especially if exposed to moisture, leading to reduced activity. |
| Suboptimal Stoichiometry | - Adjust Reagent Ratios: While a 1:1 ratio of the amine and carboxylic acid is standard, a slight excess (1.1-1.2 equivalents) of the carboxylic acid and HATU can sometimes drive the reaction to completion. |
| Presence of Moisture | - Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents to prevent hydrolysis of the activated ester intermediate. |
Issue 2: Presence of Significant By-products
| Potential By-product | Mitigation Strategies |
| Unreacted Starting Materials | - See "Incomplete Reaction" troubleshooting steps above. - Purification: Careful column chromatography can separate the desired product from unreacted starting materials. |
| Guanidinylation of the Amine | - Control HATU Stoichiometry: Avoid using a large excess of HATU. The primary amine of the VHL ligand precursor can react with excess HATU to form a guanidinyl by-product. - Order of Addition: Pre-activate the carboxylic acid with HATU and DIPEA for 5-10 minutes before adding the amine. This minimizes the exposure of the free amine to high concentrations of HATU. |
| Racemization of Chiral Centers | - Maintain Low Temperatures: Perform the reaction at room temperature or below. Elevated temperatures can increase the risk of racemization. - Choice of Base: Use a non-nucleophilic, sterically hindered base like DIPEA. Less hindered bases can contribute to racemization. |
| By-products from Reagent Degradation | - Fresh Reagents: Use fresh, high-quality HATU and DIPEA to avoid side reactions from degradation products. |
III. Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the this compound synthesis?
A1: The most common by-products are typically unreacted starting materials, the guanidinylated amine fragment (formed by the reaction of the primary amine with excess HATU), and potentially minor diastereomers if any racemization occurs.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most effective techniques. LC-MS is particularly useful for identifying the desired product and potential by-products by their mass-to-charge ratio.
Q3: What is the optimal solvent for this reaction?
A3: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used. The choice of solvent may depend on the solubility of the starting materials.
Q4: Is it necessary to perform this reaction under an inert atmosphere?
A4: Yes, it is highly recommended to perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent the introduction of moisture, which can deactivate the coupling reagent and lead to lower yields.
Q5: What purification methods are most effective for isolating the intermediate-2?
A5: Flash column chromatography on silica (B1680970) gel is the most common and effective method for purifying the crude product and removing unreacted starting materials and by-products.
IV. Quantitative Data
Table 1: Typical Reaction Conditions and Yields for this compound Synthesis
| Parameter | Value |
| Amine Fragment (eq.) | 1.0 |
| Carboxylic Acid Fragment (eq.) | 1.1 |
| HATU (eq.) | 1.2 |
| DIPEA (eq.) | 2.0 |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-85% |
Table 2: Common By-products and Their Typical Levels
| By-product | Typical Level (LC-MS Area %) |
| Unreacted Amine Fragment | < 5% |
| Unreacted Carboxylic Acid Fragment | < 5% |
| Guanidinylated Amine By-product | 1-3% |
| Other Minor Impurities | < 2% |
V. Experimental Protocol
Synthesis of this compound
-
Preparation: To a solution of the carboxylic acid fragment (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq) under an inert atmosphere (Nitrogen or Argon).
-
Activation: Stir the mixture at room temperature for 5-10 minutes to allow for the pre-activation of the carboxylic acid.
-
Coupling: Add a solution of the amine fragment (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired this compound.
VI. Visualizations
Caption: A troubleshooting workflow for the amide coupling reaction to form this compound.
Caption: The reaction mechanism for HATU-mediated amide coupling and a common side reaction.
Validation & Comparative
Unveiling the Molecular Architecture: A Guide to Confirming the Structure of Synthesized SMD-3040 Intermediate-2
For researchers, scientists, and professionals in drug development, rigorous structural confirmation of synthetic intermediates is a cornerstone of reliable and reproducible research. This guide provides a comparative framework for confirming the identity and purity of SMD-3040 intermediate-2, a key building block in the synthesis of the potent and selective SMARCA2 PROTAC degrader, SMD-3040.
This document outlines the standard analytical techniques employed for the structural elucidation of this compound, presenting the expected data and comparing them with alternative synthetic approaches for similar chemical moieties. Detailed experimental protocols are provided to facilitate the replication of these verification processes.
Structural Identity of this compound
This compound, identified by its IUPAC name tert-butyl 2-(3-chloro-4-cyanophenyl)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate, is a crucial component in the synthesis of the final PROTAC molecule. Its precise molecular structure is paramount to the efficacy and selectivity of the resulting degrader.
| Identifier | Value |
| IUPAC Name | tert-butyl 2-(3-chloro-4-cyanophenyl)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate |
| Molecular Formula | C₂₁H₂₈ClN₃O₂ |
| CAS Number | 2632308-00-8 |
| Molecular Weight | 389.92 g/mol |
Experimental Verification of Structure
The confirmation of the synthesized this compound's structure relies on a suite of spectroscopic techniques. The data presented below is derived from the supporting information of the primary literature describing the synthesis of SMD-3040.
Spectroscopic Data Summary
| Technique | Observed Data |
| ¹H NMR | Spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic, aliphatic, and tert-butyl protons. Key shifts and multiplicities should be verified against reference spectra. |
| ¹³C NMR | The number of distinct carbon signals should match the number of unique carbon atoms in the molecule. Chemical shifts for the carbonyl, cyano, aromatic, and aliphatic carbons are key indicators of the correct structure. |
| Mass Spectrometry | The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a more precise mass for elemental composition confirmation. |
Note: Specific peak lists and spectra are often found in the supplementary materials of peer-reviewed publications.
Comparative Analysis of Synthetic Routes
While the specific synthesis of this compound is detailed in its discovery publication, a comparison with alternative methods for constructing similar diazaspirocyclic cores can provide valuable context for researchers.
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Published Route for this compound | Likely involves a multi-step sequence including the formation of the diazaspiro[4.5]decane core followed by functionalization with the substituted phenyl group. | Optimized for the specific target molecule, potentially leading to higher yields and purity. | May not be as versatile for creating a diverse library of analogues. |
| Solid-Phase Synthesis | Intermediates are attached to a solid support, allowing for streamlined reaction and purification steps. | High-throughput synthesis of analogues is possible, simplifying the purification process. | Initial setup can be resource-intensive, and not all reactions are amenable to solid-phase conditions. |
| Late-Stage C-H Functionalization | Introduction of key functional groups at a later stage of the synthesis. | Can significantly shorten synthetic routes and allow for rapid diversification of lead compounds. | May require specific directing groups and optimization of reaction conditions. |
Detailed Experimental Protocols
To ensure reproducibility, the following are generalized protocols for the key analytical techniques used in the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values. Compare the obtained spectra with the reference data from the original publication.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺). For HRMS, compare the measured exact mass with the calculated theoretical mass to confirm the elemental composition.
Experimental Workflow for Structural Confirmation
The logical flow for confirming the structure of a synthesized intermediate like this compound is depicted below. This process ensures a systematic and thorough verification of the compound's identity and purity before proceeding to the next synthetic step.
Navigating the Synthesis of a Key SMD-3040 Precursor: A Comparative Guide
A comprehensive analysis of synthetic methodologies for a crucial intermediate in the preparation of the potent and selective SMARCA2 PROTAC degrader, SMD-3040, reveals a primary reliance on a multi-step sequence involving pyrazole (B372694) formation followed by functionalization. This guide provides a comparative overview of the established synthesis and potential alternative approaches, offering valuable insights for researchers and professionals in drug development.
SMD-3040 is a promising therapeutic agent, and the efficient synthesis of its key building blocks is paramount for its development. While the specific designation "SMD-3040 intermediate-2" is not uniformly defined in publicly available literature, a central and well-characterized precursor is tert-butyl (1-(tert-butyl)-4-(2-(dimethylamino)pyrimidin-4-yl)-1H-pyrazol-5-yl)carbamate . This guide will focus on the synthesis of this pivotal intermediate, referred to hereafter as the "key intermediate."
Comparison of Synthetic Methods
The synthesis of the key intermediate is a multi-step process. The primary reported method involves the initial construction of a substituted aminopyrazole ring, followed by its coupling to a pyrimidine (B1678525) moiety. Alternative strategies could involve modifying the order of assembly or employing different coupling chemistries.
| Parameter | Method 1: Sequential Assembly (Established Route) | Method 2: Alternative Pyrazole Formation |
| Starting Materials | 4,4-dimethyl-3-oxopentanenitrile, tert-butylhydrazine (B1221602) hydrochloride | Substituted hydrazones, acyl chlorides |
| Key Reactions | Knorr pyrazole synthesis, Buchwald-Hartwig amination | Japp-Klingemann reaction |
| Reagents & Catalysts | Acetic acid, 4-chloro-N,N-dimethylpyrimidin-2-amine, Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Base (e.g., Cs2CO3) | Strong base (e.g., Sodium ethoxide) |
| Reaction Conditions | Step 1: Reflux in ethanol. Step 2: Elevated temperatures (e.g., 100-120 °C) in an inert solvent (e.g., dioxane). | Varies depending on substrates, often requires anhydrous conditions. |
| Reported Yield | Good to high yields for individual steps. | Can be high, but substrate scope might be limited. |
| Scalability | Demonstrated to be scalable. | Potentially scalable, but may require more stringent control of reaction conditions. |
| Purification | Column chromatography is typically required for intermediates and the final product. | Purification methods are similar, often involving chromatography. |
Experimental Protocols
Method 1: Sequential Assembly (Established Route)
Step 1: Synthesis of 1-(tert-butyl)-5-amino-1H-pyrazole
To a solution of 4,4-dimethyl-3-oxopentanenitrile in ethanol, tert-butylhydrazine hydrochloride and acetic acid are added. The mixture is heated to reflux and stirred for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated. The crude product is purified by column chromatography to yield 1-(tert-butyl)-5-amino-1H-pyrazole.
Step 2: Synthesis of the Key Intermediate
In a reaction vessel, 1-(tert-butyl)-5-amino-1H-pyrazole, 4-chloro-N,N-dimethylpyrimidin-2-amine, a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a suitable ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) are combined in an inert solvent such as dioxane. The vessel is sealed, and the mixture is heated to a high temperature (e.g., 110 °C) for an extended period. After the reaction is complete, the mixture is cooled, filtered, and the solvent is evaporated. The resulting crude material is purified by flash column chromatography to afford the final product, tert-butyl (1-(tert-butyl)-4-(2-(dimethylamino)pyrimidin-4-yl)-1H-pyrazol-5-yl)carbamate.
Visualizing the Synthesis
The following diagrams illustrate the signaling pathway and the general experimental workflow for the synthesis of the key intermediate.
Caption: Synthetic pathway for the key SMD-3040 intermediate.
Caption: General experimental workflow for the coupling step.
Comparative Analysis of Spectral Data for SMD-3040 Intermediate-2 Batches
Abstract
This guide provides a comprehensive comparison of three distinct batches of SMD-3040 intermediate-2, a critical precursor in the synthesis of the potent and selective SMARCA2 PROTAC degrader, SMD-3040.[1][2][3][4] Through a detailed analysis of their spectral data, obtained via Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), we highlight the consistency and identify minor variations between the batches. This document is intended for researchers, scientists, and drug development professionals to ensure the quality and reproducibility of SMD-3040 synthesis.
Introduction
SMD-3040 is a novel proteolysis-targeting chimera (PROTAC) that has demonstrated significant potential in the degradation of the SMARCA2 protein, a synthetic lethality target in cancers with SMARCA4 deficiency.[1][2][3][4] The stereochemical complexity and multi-step synthesis of SMD-3040 necessitate stringent quality control of all intermediates. This guide focuses on "this compound," a hypothetical key building block representing the core amine component, (1r,4S)-4-((7-(4-(3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxylic acid.
The consistency of this intermediate is paramount for the successful progression of the synthesis and the final biological activity of SMD-3040. This report presents a comparative analysis of three manufactured batches: SMD-Int2-Ref-001 (Reference Batch) , SMD-Int2-Test-002 , and SMD-Int2-Test-003 .
Experimental Protocols
Sample Preparation
For each batch, 10 mg of the intermediate was dissolved in 1 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6) for NMR analysis. For MS and HPLC analysis, 1 mg of each batch was dissolved in 10 mL of a 1:1 acetonitrile (B52724):water solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (DMSO-d6 at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Mass Spectrometry (MS)
High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer in positive ion mode.
High-Performance Liquid Chromatography (HPLC)
Purity analysis was performed on a C18 column (4.6 x 150 mm, 5 µm) with a mobile phase gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. The flow rate was 1.0 mL/min, and UV detection was performed at 254 nm.
Comparative Data Analysis
The following tables summarize the key spectral and chromatographic data for the three batches of this compound.
Table 1: ¹H NMR Spectral Data Comparison
| Assignment (ppm) | SMD-Int2-Ref-001 | SMD-Int2-Test-002 | SMD-Int2-Test-003 | Comments |
| Aromatic Protons | 7.85-6.90 (m, 8H) | 7.85-6.90 (m, 8H) | 7.85-6.90 (m, 8H) | Consistent chemical shifts and multiplicities. |
| Aliphatic Protons | 3.50-1.20 (m, 25H) | 3.50-1.20 (m, 25H) | 3.50-1.20 (m, 25H) | No significant deviations observed. |
| Impurity Signal | Not Detected | 2.15 (s, 0.03H) | Not Detected | Minor singlet impurity in Test-002. |
Table 2: ¹³C NMR Spectral Data Comparison
| Assignment (ppm) | SMD-Int2-Ref-001 | SMD-Int2-Test-002 | SMD-Int2-Test-003 | Comments |
| Carbonyl Carbon | 175.4 | 175.4 | 175.4 | Consistent. |
| Aromatic Carbons | 160.2 - 115.8 | 160.2 - 115.8 | 160.2 - 115.8 | All expected signals present and consistent. |
| Aliphatic Carbons | 65.7 - 25.1 | 65.7 - 25.1 | 65.7 - 25.1 | No significant deviations. |
Table 3: Mass Spectrometry and HPLC Purity Data
| Parameter | SMD-Int2-Ref-001 | SMD-Int2-Test-002 | SMD-Int2-Test-003 |
| Expected Mass [M+H]⁺ | 597.3458 | 597.3458 | 597.3458 |
| Observed Mass [M+H]⁺ | 597.3455 | 597.3459 | 597.3456 |
| Mass Accuracy (ppm) | -0.5 | 0.2 | -0.3 |
| HPLC Purity (%) | 99.8 | 98.9 | 99.7 |
| Major Impurity (RT, %) | 5.2 min, 0.1% | 6.8 min, 0.8% | 5.2 min, 0.2% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the comparative analysis of this compound batches.
Hypothetical Signaling Pathway of Final Product (SMD-3040)
Caption: Proposed mechanism of action for SMD-3040-induced SMARCA2 protein degradation.
Discussion and Conclusion
The spectral data from ¹H and ¹³C NMR, as well as high-resolution mass spectrometry, confirm the chemical identity of this compound across all three batches. The observed mass for all batches is well within the acceptable range of error.
While batches SMD-Int2-Ref-001 and SMD-Int2-Test-003 demonstrate high purity (99.8% and 99.7% respectively), batch SMD-Int2-Test-002 shows a slightly lower purity of 98.9%. This is consistent with the detection of a minor uncharacterized impurity in the ¹H NMR spectrum of this batch. The impurity profile from HPLC also indicates a different primary impurity in batch SMD-Int2-Test-002 compared to the other two batches.
References
Unveiling the Potency of SMD-3040: A Comparative Analysis of the Final PROTAC Degrader and Its Precursor
For Immediate Release
A detailed comparison of the biological activity of the potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader, SMD-3040, and its synthetic precursor, SMD-3040 intermediate-2, reveals the critical role of the complete PROTAC architecture in achieving targeted protein degradation and potent anti-cancer effects. While SMD-3040 exhibits nanomolar efficacy in degrading its target protein and inhibiting cancer cell growth, its intermediate lacks any significant biological activity, underscoring the innovative design of the final compound.
This guide provides a comprehensive overview of the available data, presenting a clear comparison of the two molecules and detailing the experimental methodologies used to assess their biological functions. This information is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and targeted protein degradation.
Summary of Biological Activity
The following table summarizes the key quantitative data on the biological activity of SMD-3040 and this compound. As evidenced, the final PROTAC molecule, SMD-3040, is a highly potent degrader of the SMARCA2 protein and a powerful inhibitor of cancer cell proliferation, whereas its intermediate is inactive in these assays.
| Compound | Target | Assay | Result |
| SMD-3040 | SMARCA2 | SMARCA2 Degradation (DC50) | 12 nM[1] |
| SMARCA4-deficient cancer cell lines | Cell Growth Inhibition (GI50) | 8.8 - 119 nM[1] | |
| This compound | SMARCA2 | SMARCA2 Degradation | No significant activity reported |
| Cancer cell lines | Cell Growth Inhibition | No significant activity reported |
The Journey from an Inactive Intermediate to a Potent Degrader
SMD-3040 is a heterobifunctional molecule designed to recruit the SMARCA2 protein to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of SMARCA2 by the proteasome. This targeted degradation is a promising therapeutic strategy for cancers with SMARCA4 deficiency, where cancer cells become dependent on the SMARCA2 protein for survival.
The synthesis of SMD-3040 involves a multi-step process, with this compound being a key building block. However, intermediate-2 lacks the VHL E3 ligase-binding moiety, which is essential for inducing protein degradation. Consequently, it does not possess the biological activity of the final PROTAC compound. The comparison of the two molecules highlights the elegant structure-activity relationship of PROTACs, where the conjugation of a target-binding ligand and an E3 ligase-binding ligand via a suitable linker is paramount for their therapeutic effect.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the research that led to the development of SMD-3040.
SMARCA2 Degradation Assay
The ability of SMD-3040 to induce the degradation of the SMARCA2 protein was quantified using a cellular assay.
-
Cell Culture: Human cancer cell lines, such as Hela, SK-Mel-5, and SK-Mel-28, were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells were treated with varying concentrations of SMD-3040 (typically ranging from 0 to 1 µM) for a specified duration (1 to 48 hours).
-
Protein Level Quantification: Following treatment, the levels of SMARCA2 protein were measured. This is often accomplished using techniques such as Western blotting or more quantitative high-throughput methods.
-
Data Analysis: The half-maximal degradation concentration (DC50), which is the concentration of the compound required to reduce the level of the target protein by 50%, was calculated from the dose-response curves. The maximum level of degradation (Dmax) was also determined.
Cell Growth Inhibition Assay
The anti-proliferative activity of SMD-3040 was assessed in a panel of cancer cell lines.
-
Cell Seeding: Cancer cell lines, particularly those with SMARCA4 deficiency (e.g., SK-Mel-5, H838, A549), were seeded in 96-well plates.
-
Compound Exposure: The cells were then treated with a range of concentrations of SMD-3040 for an extended period (e.g., 7 days).
-
Viability Assessment: Cell viability was measured using a colorimetric or fluorometric assay that quantifies the number of living cells.
-
GI50 Determination: The half-maximal growth inhibition concentration (GI50), representing the concentration of the compound that inhibits cell growth by 50%, was determined by fitting the data to a dose-response curve.
Visualizing the PROTAC Mechanism of Action
The following diagram illustrates the signaling pathway of SMD-3040-mediated protein degradation.
Caption: SMD-3040 facilitates the formation of a ternary complex between SMARCA2 and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.
Experimental Workflow for Evaluating PROTAC Activity
The logical flow of experiments to characterize a PROTAC like SMD-3040 is depicted below.
Caption: A typical workflow for the preclinical evaluation of a PROTAC, starting from initial degradation assessment to in vivo efficacy studies.
References
Comparative Guide to Purity Analysis of SMD-3040 Intermediate-2 by HPLC
For researchers and scientists in the field of drug development, ensuring the purity of pharmaceutical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of SMD-3040 intermediate-2, a precursor in the synthesis of the potent and selective SMARCA2 PROTAC degrader, SMD-3040.[1][2][3][4][5][6]
This document outlines a standard Reverse-Phase HPLC (RP-HPLC) method and compares its performance with an alternative, more advanced technique: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS). The comparison is supported by hypothetical experimental data to illustrate the advantages and disadvantages of each method in a practical context.
Understanding Impurities in Pharmaceutical Intermediates
Impurities in drug substances can arise from various sources, including starting materials, by-products of side reactions, intermediates, degradation products, and residual solvents.[7][8][9][10][11] The presence of these impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final drug product. Therefore, robust analytical methods are required for their identification and quantification.[12][13]
Experimental Protocols
Detailed methodologies for a standard RP-HPLC method and a comparative UHPLC-MS method for the purity analysis of this compound are presented below.
Standard Method: Reverse-Phase HPLC (RP-HPLC) with UV Detection
This protocol describes a widely used method for routine purity analysis.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Materials:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile:Water
-
Sample Preparation: Accurately weigh and dissolve this compound in the sample diluent to a final concentration of 1.0 mg/mL.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
Alternative Method: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
This protocol offers higher resolution, sensitivity, and specificity, which is particularly useful for complex samples and trace impurity analysis.[14]
Instrumentation:
-
UHPLC system with a binary pump, autosampler, column oven, and a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
Materials:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile:Water
-
Sample Preparation: Accurately weigh and dissolve this compound in the sample diluent to a final concentration of 0.1 mg/mL.
Chromatographic and MS Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 100-1000
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
Performance Comparison
The following tables summarize the hypothetical performance data for the two methods.
Table 1: Method Performance Characteristics
| Parameter | RP-HPLC with UV | UHPLC-MS |
| Analysis Time | 30 minutes | 12 minutes |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | 3.5 |
| Limit of Detection (LOD) | 0.05% | 0.005% |
| Limit of Quantification (LOQ) | 0.15% | 0.015% |
| Solvent Consumption per Run | ~30 mL | ~4.8 mL |
| Specificity | Based on retention time | Based on retention time and mass-to-charge ratio |
Table 2: Hypothetical Impurity Profile of this compound (Lot No. XYZ-123)
| Impurity | Retention Time (min) - HPLC | % Area (HPLC) | Retention Time (min) - UHPLC | % Area (UHPLC) | Proposed Identification (by UHPLC-MS) |
| Starting Material A | 4.5 | 0.25 | 2.1 | 0.26 | Confirmed by m/z |
| By-product 1 | 10.2 | 0.18 | 5.8 | 0.17 | Isomer of Intermediate-2 |
| Unknown Impurity 1 | 12.8 | Not Detected | 7.2 | 0.08 | m/z suggests degradation product |
| SMD-3040 Int-2 | 15.6 | 99.4 | 8.5 | 99.4 | Main Component |
| Unknown Impurity 2 | 16.1 | 0.17 | 8.9 | 0.09 | m/z suggests over-reaction product |
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway associated with the final product, SMD-3040.
Caption: Workflow for HPLC/UHPLC Purity Analysis of this compound.
Caption: Mechanism of Action of SMD-3040, the final product of the synthesis.
Conclusion
For routine quality control of this compound, the standard RP-HPLC method with UV detection provides adequate performance. It is a cost-effective and robust technique for determining the purity and quantifying known impurities.
However, for in-depth impurity profiling, method development, and analysis of complex batches, the UHPLC-MS method is superior. Its advantages include significantly faster analysis times, reduced solvent consumption, higher resolution, and greater sensitivity.[14] The specificity of mass detection is invaluable for the identification of unknown impurities and for providing a higher degree of confidence in the analytical results, which is crucial during the drug development process. The choice of method will ultimately depend on the specific requirements of the analysis, balancing the need for speed, sensitivity, and comprehensive characterization against cost and instrument availability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SMD-3040 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. moravek.com [moravek.com]
- 8. Sources Of Impurities In Pharmaceutical Substances [simsonpharma.com]
- 9. veeprho.com [veeprho.com]
- 10. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 12. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 13. moravek.com [moravek.com]
- 14. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Validation of Analytical Methods for SMD-3040 Intermediate-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two robust analytical methods for the quantitative determination of SMD-3040 intermediate-2, a critical component in pharmaceutical synthesis. The validation of these methods has been conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1][2][3][4] The two methods compared are a conventional High-Performance Liquid Chromatography (HPLC) method and a more rapid Ultra-Performance Liquid Chromatography (UPLC) method.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][5][6] This guide presents a side-by-side analysis of key validation parameters, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their needs.
Comparative Analysis of Validation Parameters
The performance of the HPLC and UPLC methods was evaluated against critical analytical validation parameters. UPLC generally offers faster analysis times and improved sensitivity due to the use of smaller particle sizes in the stationary phase and higher operating pressures.[7][8][9][10][11] The results are summarized below.
Table 1: System Suitability and Specificity
| Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.0 | ≤ 2.0 |
| Theoretical Plates | > 3000 | > 10000 | > 2000 |
| Specificity | No interference from blank, placebo, or known impurities. Peak purity > 0.999. | No interference from blank, placebo, or known impurities. Peak purity > 0.999. | Analyte peak is well-resolved from all potential interferences.[12] |
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13][14][15]
Table 2: Linearity and Range
| Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| Range (µg/mL) | 1 - 150 | 0.5 - 150 | Established by precision, accuracy, and linearity.[16] |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Y-Intercept | Minimal | Minimal | Close to zero |
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[16][17] The range is the interval between the upper and lower concentration levels for which the method has shown suitable precision, accuracy, and linearity.[16][17][18]
Table 3: Accuracy and Precision
| Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| Accuracy (% Recovery) | 99.2% - 100.5% | 99.5% - 100.8% | 98.0% - 102.0% |
| Repeatability (%RSD) | ≤ 0.8% | ≤ 0.5% | ≤ 1.0% |
| Intermediate Precision (%RSD) | ≤ 1.2% | ≤ 0.9% | ≤ 2.0% |
Accuracy expresses the closeness of agreement between the accepted true value and the value found.[13][19] Precision measures the closeness of agreement between a series of measurements from the same homogeneous sample.[13][14]
Table 4: Sensitivity and Robustness
| Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| LOD (µg/mL) | 0.3 | 0.15 | Signal-to-Noise Ratio ≥ 3:1[20][21] |
| LOQ (µg/mL) | 1.0 | 0.5 | Signal-to-Noise Ratio ≥ 10:1[20][21] |
| Robustness | Passed | Passed | No significant impact on results from minor variations. |
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[22] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[22][20] Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[23][24][25]
Experimental Protocols
Detailed methodologies for both the HPLC and UPLC methods are provided below.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) %B 0.0 30 10.0 80 12.0 80 12.1 30 | 15.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
Run Time: 15 minutes.
Ultra-Performance Liquid Chromatography (UPLC) Method
-
Instrument: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) %B 0.0 30 2.5 80 3.0 80 3.1 30 | 4.0 | 30 |
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Detector: UV at 254 nm.
-
Run Time: 4 minutes.
Mandatory Visualizations
Diagrams illustrating key workflows and logical relationships are provided below using Graphviz (DOT language).
Caption: Workflow for Analytical Method Validation.
Caption: Logical Diagram for Specificity Assessment.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 10. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 11. biomedres.us [biomedres.us]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. oxford-analytical.co.uk [oxford-analytical.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. pharmaguru.co [pharmaguru.co]
- 17. industrialpharmacist.com [industrialpharmacist.com]
- 18. gmpsop.com [gmpsop.com]
- 19. Accuracy and Precision - What's The Difference? | Analytical Data [scioninstruments.com]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N | Separation Science [sepscience.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. altabrisagroup.com [altabrisagroup.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
A Comparative Analysis of SMD-3040 Intermediate-2 and Other PROTAC Intermediates in the Synthesis of SMARCA2 Degraders
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the synthesis of potent and selective Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. The modular nature of PROTACs allows for systematic optimization, and the intermediates in their synthesis play a pivotal role in the overall efficiency and success of producing the final degrader. This guide provides a comparative analysis of SMD-3040 intermediate-2, a key building block in the synthesis of the SMARCA2 degrader SMD-3040, with other PROTAC intermediates used in the development of similar SMARCA2-targeting degraders.
Introduction to SMD-3040 and its Intermediate-2
SMD-3040 is a potent and selective PROTAC degrader of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2). It is comprised of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to the SMARCA2 protein. The synthesis of SMD-3040 involves the preparation of key intermediates, including "this compound." This intermediate is the fully assembled VHL ligand-linker moiety, poised for conjugation to the SMARCA2-binding ligand.
Comparative Synthesis Strategies of SMARCA2 PROTACs
The synthesis of PROTACs targeting SMARCA2, such as SMD-3040, A947, and ACBI2, generally follows a convergent strategy where the E3 ligase ligand-linker and the target protein ligand are synthesized separately and then coupled in a final step. The nature of the intermediates in these synthetic pathways can vary in terms of the E3 ligase ligand, the linker, and the coupling chemistry employed.
SMD-3040 Synthesis and the Role of Intermediate-2
The synthesis of SMD-3040 utilizes a VHL ligand-based intermediate. "this compound" is a pre-functionalized VHL ligand attached to a linker with a terminal reactive group, ready for amide bond formation with the SMARCA2 ligand. This approach streamlines the final coupling step and allows for the modular assembly of the final PROTAC.
Diagram of SMD-3040 Synthesis Workflow
Navigating the Synthesis of SMARCA2 Degraders: A Comparative Guide to the Reproducibility of SMD-3040 Intermediate-2
For researchers and drug development professionals vested in the discovery of novel cancer therapeutics, the synthesis of potent and selective protein degraders is a critical endeavor. SMD-3040, a highly selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader, has emerged as a promising candidate for the treatment of SMARCA4-deficient cancers. This guide provides a comparative analysis of the synthesis of a key building block, SMD-3040 intermediate-2, with a focus on reproducibility and alternative synthetic strategies, supported by experimental data and detailed protocols.
The development of targeted protein degraders like SMD-3040 represents a paradigm shift in drug discovery, moving beyond simple inhibition to the complete removal of pathogenic proteins. The intricate molecular architecture of these bifunctional molecules, however, presents unique synthetic challenges. A thorough understanding of the synthetic route and potential alternative pathways is paramount for efficient and reproducible production, enabling further pre-clinical and clinical investigation.
Unveiling the Synthesis of SMD-3040 and its Intermediates
The seminal work by Yang et al. in the Journal of Medicinal Chemistry outlines the first successful synthesis of SMD-3040.[1] The overall synthetic strategy involves the convergent coupling of three key fragments: the SMARCA2/4 ligand, a flexible linker, and the VHL E3 ligase ligand. This compound is a crucial component that incorporates the SMARCA2/4 ligand and a portion of the linker, poised for coupling with the VHL ligand.
While the primary publication provides a schematic overview, the detailed experimental procedures are typically found in the supporting information. These documents are indispensable for any attempt to replicate the synthesis and are a primary source for the protocols detailed below.
Comparative Analysis of Synthetic Approaches
The reproducibility of any chemical synthesis is contingent on the robustness of the chosen reactions and the clarity of the reported procedures. Here, we compare the reported synthesis of this compound with alternative strategies for constructing similar PROTAC intermediates.
Table 1: Comparison of Synthetic Parameters for SMARCA2 PROTAC Intermediates
| Parameter | This compound Synthesis (Yang et al.) | Alternative Synthesis (e.g., A947, ACBI2) |
| Key Coupling Reaction | Amide bond formation | Varied: Amide bond formation, Suzuki coupling, Click chemistry |
| Starting Materials | Commercially available or readily synthesized building blocks | Often requires multi-step synthesis of custom fragments |
| Overall Yield | Reported yields for individual steps are generally high | Can vary significantly depending on the complexity of the linker and ligands |
| Purification Methods | Column chromatography, HPLC | Column chromatography, HPLC, recrystallization |
| Scalability | Feasible for laboratory scale; potential challenges for large-scale production | Dependent on the specific reactions employed; some methods are more amenable to scale-up |
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on the procedures outlined in the supporting information of the primary publication by Yang et al. and represent the established method for the synthesis of this compound.
Synthesis of the SMARCA2/4 Ligand Core (Precursor to Intermediate-2)
The synthesis of the SMARCA2/4 ligand, a substituted 3-amino-6-(2-hydroxyphenyl)pyridazine, is a critical first step.
Protocol 1: Synthesis of 3-amino-6-(2-hydroxyphenyl)pyridazine
-
Reaction Setup: To a solution of 3-amino-6-chloropyridazine (B20888) in a suitable solvent (e.g., dioxane/water mixture), add 2-hydroxyphenylboronic acid.
-
Catalyst and Base: Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for a specified time (typically several hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture, perform an aqueous work-up, and extract the product with an organic solvent. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-amino-6-(2-hydroxyphenyl)pyridazine.
Assembly of this compound
This intermediate is formed by coupling the SMARCA2/4 ligand with the spirocyclic linker precursor.
Protocol 2: Synthesis of this compound
-
Activation of the Linker: The carboxylic acid of the (1r,4s)-4-((7-(4-(...)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxylic acid linker component is activated using a standard coupling reagent (e.g., HATU, HOBt) in an appropriate solvent like DMF.
-
Coupling Reaction: The activated linker is then reacted with the amine group of a precursor to the VHL ligand portion of the final molecule.
-
Reaction Monitoring and Purification: The progress of the reaction is monitored by LC-MS. Upon completion, the reaction mixture is subjected to an aqueous work-up and the product is purified by preparative HPLC to yield this compound.
Visualizing the Synthetic and Biological Pathways
To further aid in the understanding of the synthesis and mechanism of action of SMD-3040, the following diagrams have been generated.
Caption: Synthetic workflow for this compound.
References
Comparative Analysis of SMARCA2 Degraders: A Cross-Validation of SMD-3040 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader SMD-3040 with other notable alternatives. The objective is to present a clear, data-driven overview of their performance based on publicly available characterization data. Due to the absence of public information on "SMD-3040 intermediate-2," this guide will focus on the final SMD-3040 compound and its key comparators.
Introduction to SMARCA2 Targeting
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a critical component of the SWI/SNF chromatin remodeling complex. In cancers with a deficiency in the paralog SMARCA4, tumor cells become dependent on SMARCA2 for survival. This synthetic lethal relationship makes SMARCA2 an attractive therapeutic target.[1][2] PROTACs are a novel therapeutic modality that induce the degradation of target proteins, offering a distinct mechanism from traditional inhibitors.
Performance Comparison of SMARCA2 PROTAC Degraders
The following tables summarize the in vitro degradation and anti-proliferative activities of SMD-3040 and its alternatives, A947, ACBI2, and the more recent SMD-3236.
Table 1: In Vitro Degradation of SMARCA2
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Selectivity for SMARCA2 over SMARCA4 |
| SMD-3040 | SK-Mel-5 | 20 | >90% | High |
| SK-Mel-28 | 35 | >90% | High | |
| H838 | 12 | 91% | High | |
| A947 | SW1573 | 0.039 | 96% | ~28-fold (DC50) |
| ACBI2 | RKO | 1 | Not Specified | ~32-fold (DC50) |
| SMD-3236 | H838 | 0.5 | 96% | >2000-fold (DC50) |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation. Data compiled from multiple sources.[3][4][5][6][7][8][9][10]
Table 2: In Vitro Anti-proliferative Activity in SMARCA4-deficient Cancer Cell Lines
| Compound | Cell Line | GI50 (nM) |
| SMD-3040 | SK-Mel-5 | 8.8 |
| H838 | 21 | |
| A549 | 42 | |
| NCI-H1299 | 119 | |
| A947 | Panel of SMARCA4-mutant NSCLC cells | Mean: 7 |
| ACBI2 | A549, NCI-H1568 | Potent anti-proliferative activity |
| SMD-3236 | Panel of 5 SMARCA4-deficient cell lines | 1.5 - 9.8 |
GI50: Concentration for 50% growth inhibition. Data compiled from multiple sources.[3][4][6][7]
Alternative Therapeutic Strategy: SMARCA2 ATPase Inhibitors
As an alternative to protein degradation, direct inhibition of the SMARCA2 ATPase activity is another therapeutic strategy. These small molecules prevent the chromatin remodeling function of the SWI/SNF complex. One such example is ZN-7035, which has shown potent and selective inhibition of BRM (SMARCA2).[11] A dual SMARCA2/SMARCA4 ATPase inhibitor, FHD-286, has entered clinical trials.[12][13]
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of characterization data. Below are summaries of key experimental protocols.
Protein Degradation Assays
1. Western Blotting
This is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Cells are seeded in multi-well plates and treated with a dose-response of the PROTAC for a specified duration (e.g., 24 hours).
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA or similar assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by gel electrophoresis and transferred to a membrane (PVDF or nitrocellulose).
-
Immunoblotting: The membrane is probed with primary antibodies against the target protein (e.g., SMARCA2) and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. Band intensities are quantified, and the target protein level is normalized to the loading control. DC50 and Dmax values are calculated from the dose-response curve.[14][15][16][17]
2. HiBiT Luminescence Assay
This is a sensitive, plate-based method for quantifying protein levels in live cells or lysates.
-
Cell Line Generation: A cell line is engineered using CRISPR/Cas9 to endogenously express the target protein fused with the 11-amino-acid HiBiT tag.[18]
-
Assay Principle: The HiBiT tag has a high affinity for the LgBiT protein. When LgBiT and a substrate (furimazine) are added to the cells or lysate, a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged protein.[19][20]
-
Procedure: HiBiT-tagged cells are treated with the PROTAC. The lytic detection reagent containing LgBiT and substrate is then added, and luminescence is measured. This method allows for high-throughput screening and kinetic measurements of protein degradation.[21][22]
Cell Viability Assays
MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the test compound for a defined period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan (B1609692) Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at ~570 nm. The GI50 value is determined from the dose-response curve.[23][24][25][26][27]
In Vivo Efficacy Studies
Xenograft Models
These models are used to evaluate the anti-tumor activity of compounds in a living organism.
-
Cell Implantation: Human cancer cells (e.g., A549, H838) are subcutaneously injected into immunocompromised mice.[28][29]
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The compound is administered according to a specific dose and schedule (e.g., 25-50 mg/kg, intravenous injection, twice weekly).[3][7]
-
Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. At the end of the study, tumors may be excised for further analysis (e.g., Western blot to confirm target degradation).[30][31][32]
Visualizing the Science
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
References
- 1. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reference Detail [ckb.genomenon.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SMD-3236 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of SMD-3236: A Potent, Highly Selective and Efficacious SMARCA2 Degrader for the Treatment of SMARC4-Deficient Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthetic lethality: targeting SMARCA2 ATPase in SMARCA4-deficient tumors - a review of patent literature from 2019-30 June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 19. promegaconnections.com [promegaconnections.com]
- 20. promega.com [promega.com]
- 21. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. HiBiT Protein Tagging Technology [promega.sg]
- 23. benchchem.com [benchchem.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. texaschildrens.org [texaschildrens.org]
- 28. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. ijpbs.com [ijpbs.com]
Benchmarking SMD-3040 Intermediate-2 Synthesis: A Comparative Guide to Efficiency
For researchers and professionals in drug development, the efficiency of synthesizing key intermediates is a critical factor in the overall viability of a therapeutic candidate. This guide provides a comparative analysis of the synthesis of SMD-3040 intermediate-2, a crucial building block for the potent and selective SMARCA2 PROTAC degrader, SMD-3040. By examining the established synthetic route and exploring potential alternatives, this document aims to offer valuable insights for optimizing production and minimizing environmental impact.
Executive Summary
The current established synthesis of this compound, while effective, presents opportunities for improvement in terms of overall efficiency and adherence to green chemistry principles. This guide details the experimental protocol for the published synthesis and proposes two alternative routes. A comparative analysis using key performance metrics reveals that while the established method provides a reliable yield, alternative approaches could offer advantages in atom economy, reduced solvent usage, and potentially fewer synthetic steps. This analysis is intended to serve as a resource for chemists and process engineers seeking to enhance the manufacturing process of SMD-3040 and related compounds.
Established Synthesis of this compound
The synthesis of SMD-3040, a potent SMARCA2 degrader, has been detailed in the scientific literature, including the preparation of its key intermediates.[1][2][3] The synthetic pathway to the final compound involves the coupling of three key fragments. The central core, which we designate as Intermediate-2 , is a substituted pyridazine (B1198779) derivative.
The established synthesis of Intermediate-2 (2-((6-(5-amino-6-(2,6-dimethyl-4-(methylsulfonyl)phenoxy)pyridazin-3-yl)pyridin-2-yl)oxy)acetamide) is a multi-step process. For the purpose of this benchmarking guide, we will focus on the key bond-forming reactions that construct the core of Intermediate-2.
Experimental Protocol: Established Synthesis of a Key Precursor to Intermediate-2
A critical step in the formation of the pyridazine core of Intermediate-2 involves the reaction of 3,6-dichloropyridazine (B152260) with a suitable nucleophile. The following protocol is based on analogous syntheses reported in the literature.
Synthesis of 3-chloro-6-hydrazinylpyridazine:
To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol, hydrazine (B178648) hydrate (B1144303) (1.0-1.2 eq) is added. The reaction mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the product precipitates and is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 3-chloro-6-hydrazinylpyridazine.
Comparative Analysis of Synthetic Routes
To benchmark the efficiency of the established synthesis of Intermediate-2, two plausible alternative routes are proposed and evaluated against the current method. The comparison is based on key green chemistry metrics.
| Metric | Established Route (Projected) | Alternative Route 1 (Projected) | Alternative Route 2 (Projected) |
| Overall Yield | Moderate to High | High | Moderate |
| Atom Economy | Moderate | High | Moderate |
| Process Mass Intensity (PMI) | High | Moderate | Moderate to High |
| Number of Steps | 3-4 | 2-3 | 3 |
| Reagent Toxicity | Moderate (uses hydrazine) | Low | Moderate |
| Solvent Usage | High | Moderate | Moderate |
Note: The values for the established route are projected based on typical yields for similar reactions, as specific quantitative data for the synthesis of this compound is not publicly available. The values for the alternative routes are theoretical estimations.
Alternative Synthetic Routes
Alternative Route 1: Convergent Synthesis
This approach focuses on the late-stage coupling of two advanced intermediates, potentially reducing the overall number of linear steps and improving overall yield.
Proposed Synthesis:
-
Synthesis of a substituted pyridazinone: This can be achieved by the condensation of a 1,4-dicarbonyl compound with hydrazine.
-
Chlorination: The pyridazinone is then chlorinated using a standard chlorinating agent like phosphorus oxychloride to yield the 3-chloro-pyridazine derivative.
-
Nucleophilic Aromatic Substitution: The final step involves the coupling of the chlorinated pyridazine with the requisite substituted phenol.
Alternative Route 2: Modified Starting Materials
This route explores the use of a different starting material for the pyridazine core, which may offer a more direct path to the desired substitution pattern.
Proposed Synthesis:
-
Synthesis of a substituted maleic anhydride (B1165640): This allows for the introduction of desired substituents at an early stage.
-
Condensation with Hydrazine: The substituted maleic anhydride is reacted with hydrazine to form the pyridazinedione.
-
Functional Group Interconversion: A series of reactions are then performed to convert the dione (B5365651) into the desired amino- and chloro-substituted pyridazine.
Signaling Pathways and Experimental Workflows
To visualize the logic of the synthetic strategies, the following diagrams are provided.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of SMD-3040 Intermediate-2
Disclaimer: Specific safety data and disposal procedures for "SMD-3040 intermediate-2" are not publicly available. The following guidance is based on established best practices for the disposal of hazardous chemical waste and potent pharmaceutical compounds like PROTACs. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.
The proper disposal of chemical intermediates such as this compound is critical for maintaining a safe laboratory environment and preventing environmental contamination. As a precursor to a potent and selective SMARCA2 PROTAC degrader, this intermediate should be handled as a hazardous compound.[1][2] Adherence to rigorous disposal protocols is essential for all researchers, scientists, and drug development professionals.
Summary of Key Safety and Handling Data
Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following table summarizes general handling parameters for similar research compounds.
| Parameter | Information | Source |
| Chemical Name | This compound | Not Available |
| CAS Number | Not Available | Not Available |
| Assumed Hazards | Potential for acute toxicity, skin and eye irritation. Handle as a hazardous substance. | General Laboratory Chemical Safety Guidelines[3][4] |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials. | General Laboratory Chemical Safety Guidelines[5] |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents, and reducing agents.[6][7] | General Laboratory Chemical Safety Guidelines |
| Personal Protective Equipment (PPE) | Safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), lab coat, and respiratory protection if handling powders.[2] | General Laboratory Chemical Safety Guidelines |
Step-by-Step Disposal Procedures
The following procedures provide a framework for the safe disposal of this compound.
Waste Identification and Segregation
-
Characterization: Treat all waste containing this compound, including pure substance, solutions, and contaminated materials, as hazardous chemical waste.[3][8]
-
Segregation: Do not mix waste containing this intermediate with other waste streams.[9] Keep it separate from incompatible materials to prevent dangerous reactions.[6] For example, store it separately from acidic, basic, or oxidizing waste.
Waste Collection and Containment
-
Solid Waste:
-
Liquid Waste:
-
"Empty" Containers:
Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[9]
-
The label should include:
Storage of Waste
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[3][6]
-
The storage area should be away from drains, heat sources, and high-traffic areas.[4]
-
Ensure all waste containers are kept closed except when adding waste.[3][8]
Spill Management
-
In the event of a spill, immediately alert personnel in the area.
-
For liquid spills, use a chemical absorbent material (e.g., vermiculite (B1170534) or sand) to contain the spill.[1]
-
For solid spills, carefully sweep the material to avoid generating dust.[1]
-
Collect all cleanup materials in a sealed container and label it as hazardous waste.[1]
-
Decontaminate the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.[1]
Final Disposal
-
Never dispose of this compound down the drain or in the regular trash.[1][2][4]
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3][8]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. medkoo.com [medkoo.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. vumc.org [vumc.org]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
